Phenmedipham-d3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
303.33 g/mol |
IUPAC Name |
[3-(trideuteriomethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)/i2D3 |
InChI Key |
IDOWTHOLJBTAFI-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Phenmedipham-d3 chemical properties and structure
An In-depth Technical Guide to Phenmedipham-d3: Chemical Properties and Structure
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. This deuterated isotopologue of Phenmedipham serves as a critical internal standard for mass spectrometry-based quantitative analysis.
Core Chemical Properties
This compound is the deuterated form of Phenmedipham, a selective post-emergence herbicide. The deuterium labeling is specifically on the methoxy group, which makes it an ideal internal standard for residue analysis of the parent compound in various matrices.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₆D₃H₁₃N₂O₄ | |
| Molecular Weight | 303.33 g/mol | [] |
| CAS Number | 1773497-41-8 | [2] |
| IUPAC Name | [3-(trideuteriomethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate | |
| Synonyms | Phenmedipham D3, Phenmedipham-(methoxy-d3) | |
| InChI Key | IDOWTHOLJBTAFI-BMSJAHLVSA-N | |
| SMILES String | CC1=CC=CC(NC(OC2=CC=CC(NC(OC([2H])([2H])[2H])=O)=C2)=O)=C1 | |
| Solubility | Soluble in DMSO, Methanol | |
| Storage Temperature | -20°C |
Chemical Structure
The chemical structure of this compound consists of two phenyl rings linked by a carbamate group, with a deuterated methoxycarbonylamino group attached to one of the rings.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is analogous to the commercial synthesis of Phenmedipham, with the substitution of deuterated methanol in the second step. The process is typically a multi-step reaction.
Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Detailed Steps:
-
Step 1: Phosgenation. m-Aminophenol is reacted with phosgene in a suitable solvent like an alkyl alkanoate (e.g., methyl acetate) at a low temperature to yield meta-hydroxyphenylcarbamic acid chloride.
-
Step 2: Esterification. The resulting solution containing meta-hydroxyphenylcarbamic acid chloride is then reacted with deuterated methanol (Methanol-d4) to form methyl-d3 meta-hydroxyphenylcarbamate.
-
Step 3: Carbamoylation. Finally, meta-tolyl isocyanate is reacted with the methyl-d3 meta-hydroxyphenylcarbamate solution in the presence of an organic base (e.g., a tertiary amine like triethylamine) to produce this compound. The product can then be purified through crystallization.
Analytical Methodology: Quantification by HPLC
This compound is primarily used as an internal standard for the quantification of Phenmedipham in various samples, including agricultural products and environmental water. High-Performance Liquid Chromatography (HPLC) coupled with a detector is a common analytical technique.
Protocol for a Reversed-Phase HPLC-UV/DAD Method: (Adapted from methods for Phenmedipham)
-
Sample Preparation:
-
Extraction: The sample is extracted with a solvent such as acetonitrile.
-
Salting-out: The acetonitrile layer is separated.
-
Evaporation: The acetonitrile phase is isolated and evaporated to dryness.
-
Cleanup: The residue is redissolved and cleaned up using solid-phase extraction (SPE) cartridges, such as Florisil or a combination of SAX/PSA and ENVI-Carb/NH2 cartridges.
-
Elution: Phenmedipham is eluted, and the eluate is evaporated.
-
Reconstitution: The final residue is reconstituted in the mobile phase, spiked with a known concentration of this compound as the internal standard.
-
-
Chromatographic Conditions:
-
Column: ODS (C18) column (e.g., 4.6 mm i.d. x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV or Diode Array Detector (DAD) at a wavelength of approximately 235-254 nm.
-
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of the Phenmedipham standard to the peak area of the this compound internal standard against the concentration of the Phenmedipham standard. The concentration in the sample is then determined from this curve.
Biological Activity and Mechanism of Action
Phenmedipham acts as a selective herbicide by inhibiting photosynthesis in susceptible plants.
Inhibition of Photosystem II
The primary mechanism of action for Phenmedipham is the inhibition of the Hill reaction within photosystem II (PSII) of the photosynthetic electron transport chain. It blocks the electron flow from quinone A (QA) to quinone B (QB) on the D1 protein of the PSII complex. This disruption halts ATP and NADPH production, which are essential for CO₂ fixation, ultimately leading to the death of the plant.
Caption: Mechanism of action of Phenmedipham.
References
Synthesis of Deuterated Phenmedipham: A Technical Guide for Use as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated phenmedipham, specifically Phenmedipham-(methoxy-d3), for its application as an internal standard in analytical testing. The inclusion of a stable isotope-labeled standard is crucial for achieving accurate and reliable quantification in complex matrices by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Phenmedipham is a selective post-emergence herbicide used to control broadleaf weeds in various crops. Its residue analysis in environmental and food samples necessitates the use of a reliable internal standard to compensate for matrix effects and variations in sample processing. Deuterated analogs of the analyte are ideal internal standards as they exhibit similar chemical and physical properties to the parent compound but are distinguishable by their mass. This guide details a proposed synthetic route for Phenmedipham-(methoxy-d3), provides detailed experimental protocols, and presents relevant data in a structured format.
Synthetic Strategy
The synthesis of phenmedipham is a two-step process.[1] The proposed synthesis for its deuterated analog, Phenmedipham-(methoxy-d3), follows the same pathway, with the introduction of the deuterium label in the first step through the use of a deuterated reagent.
Step 1: Synthesis of Methyl-d3 N-(3-hydroxyphenyl)carbamate
The first step involves the reaction of m-aminophenol with methyl-d3 chloroformate or a related carbonylation agent in the presence of a base. The key to introducing the deuterium label is the use of deuterated methanol (CD3OH) to generate the methyl-d3 chloroformate in situ or using a commercially available deuterated source.
Step 2: Synthesis of Phenmedipham-(methoxy-d3)
The second step is the reaction of the deuterated intermediate, methyl-d3 N-(3-hydroxyphenyl)carbamate, with m-tolyl isocyanate. This reaction forms the final deuterated phenmedipham product.
The overall logical workflow for the synthesis and its application is depicted below.
Caption: Logical workflow for the synthesis and application of deuterated phenmedipham.
The core chemical reaction for the synthesis of Phenmedipham-(methoxy-d3) is illustrated in the following diagram.
Caption: Core reaction for the synthesis of Phenmedipham-(methoxy-d3).
Experimental Protocols
The following are detailed experimental protocols for the synthesis of deuterated phenmedipham.
Step 1: Synthesis of Methyl-d3 N-(3-hydroxyphenyl)carbamate
This protocol is adapted from general procedures for the synthesis of carbamates.
-
Materials:
-
m-Aminophenol
-
Deuterated methanol (CD3OH, 99.5 atom % D)
-
Triphosgene
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve m-aminophenol in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene in toluene to the stirred solution of m-aminophenol.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of sodium methoxide-d3 by carefully adding sodium metal to an excess of deuterated methanol (CD3OH) under a nitrogen atmosphere.
-
Slowly add the freshly prepared sodium methoxide-d3 solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl-d3 N-(3-hydroxyphenyl)carbamate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Step 2: Synthesis of Phenmedipham-(methoxy-d3)
This protocol is adapted from general procedures for the synthesis of O-aryl carbamates.[2][3]
-
Materials:
-
Methyl-d3 N-(3-hydroxyphenyl)carbamate (from Step 1)
-
m-Tolyl isocyanate
-
Anhydrous toluene or other suitable aprotic solvent
-
Dibutyltin dilaurate (catalyst, optional)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the purified methyl-d3 N-(3-hydroxyphenyl)carbamate in anhydrous toluene.
-
Add m-tolyl isocyanate to the solution.
-
If required, add a catalytic amount of dibutyltin dilaurate.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude Phenmedipham-(methoxy-d3) by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain the final product as a crystalline solid.
-
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the expected product.
Table 1: Properties of Key Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| m-Aminophenol | C₆H₇NO | 109.13 |
| Deuterated Methanol | CD₄O | 36.07 |
| m-Tolyl isocyanate | C₈H₇NO | 133.15 |
Table 2: Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Shift (vs. non-deuterated) |
| Methyl N-(3-hydroxyphenyl)carbamate | C₈H₉NO₃ | 167.16 | N/A |
| Methyl-d3 N-(3-hydroxyphenyl)carbamate | C₈H₆D₃NO₃ | 170.18 | +3 |
| Phenmedipham | C₁₆H₁₆N₂O₄ | 300.31 | N/A |
| Phenmedipham-(methoxy-d3) | C₁₆H₁₃D₃N₂O₄ | 303.33 | +3 |
Table 3: Expected Analytical Data for Phenmedipham-(methoxy-d3)
| Analytical Technique | Expected Observations |
| ¹H NMR | Absence of the singlet corresponding to the methoxy protons (around 3.7 ppm). Other proton signals should remain unchanged. |
| ¹³C NMR | The signal for the methoxy carbon will be a multiplet due to C-D coupling and will have a lower intensity. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]+ or [M+H]+) will be observed at m/z 303 or 304, respectively, which is 3 units higher than that of unlabeled phenmedipham. |
Conclusion
This technical guide outlines a robust and feasible synthetic pathway for the preparation of deuterated phenmedipham, specifically Phenmedipham-(methoxy-d3). The use of deuterated methanol as the isotopic labeling source provides a direct and efficient method for introducing the deuterium atoms. The provided experimental protocols, though adapted from general methods, offer a solid foundation for researchers to produce this valuable analytical standard. The successful synthesis and purification of Phenmedipham-(methoxy-d3) will enable more accurate and reliable quantification of phenmedipham residues in various matrices, contributing to improved food safety and environmental monitoring. It is recommended that the final product be thoroughly characterized by NMR and mass spectrometry to confirm its identity, purity, and isotopic enrichment.
References
Phenmedipham-d3 CAS number and molecular weight information
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Phenmedipham-d3, including its chemical properties, mechanism of action, metabolism, and analytical methodologies.
This compound is the deuterated form of Phenmedipham, a carbamate herbicide. The inclusion of deuterium atoms makes it a valuable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Phenmedipham.
Core Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| CAS Number | 1773497-41-8 |
| Molecular Formula | C₁₆H₁₃D₃N₂O₄ |
| Molecular Weight | 303.33 g/mol |
Mechanism of Action: Inhibition of Photosynthesis
The primary mechanism of action for Phenmedipham is the inhibition of photosynthesis in susceptible plants. Specifically, it targets and disrupts the electron transport chain within Photosystem II (PSII). By binding to the D1 quinone-binding protein in the PSII complex, Phenmedipham blocks the transfer of electrons to plastoquinone.[1][2] This inhibition halts the production of energy (ATP) and reducing power (NADPH) necessary for carbon dioxide fixation, ultimately leading to plant death. The disruption of electron flow also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, resulting in rapid cellular necrosis.
References
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Phenmedipham-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Phenmedipham-d3. The information is intended to support research, analytical method development, and other scientific endeavors related to this isotopically labeled herbicide. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided for key analytical techniques.
Core Physical and Chemical Properties
This compound, the deuterated analog of Phenmedipham, is primarily used as an internal standard in analytical chemistry for the quantification of Phenmedipham in various matrices. The introduction of three deuterium atoms on the methoxycarbonyl group provides a distinct mass difference for mass spectrometry-based detection, without significantly altering its chemical behavior.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-[(Methoxy-d3)carbonylamino]phenyl-N-(3-methylphenyl)carbamate | N/A |
| CAS Number | 1773497-41-8 | N/A |
| Molecular Formula | C₁₆H₁₃D₃N₂O₄ | N/A |
| Molecular Weight | 303.33 g/mol | N/A |
| Appearance | Off-white solid | [1] |
| Melting Point | 140-144 °C (for non-deuterated Phenmedipham) | [2] |
| Boiling Point | 441.54 °C (rough estimate for non-deuterated Phenmedipham) | [2] |
| Flash Point | 100 °C (for non-deuterated Phenmedipham) | [2] |
Table 2: Solubility and Stability of this compound
| Property | Value | Reference |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Water Solubility | Low (for non-deuterated Phenmedipham) | |
| Stability | Limited shelf life, expiry date on the label. Unstable in solutions, freshly prepared is recommended. | N/A |
Experimental Protocols
The following sections detail generalized experimental protocols for the analysis of Phenmedipham. These methods are applicable to this compound, with adjustments to mass spectrometry parameters for the deuterated compound.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural samples.
Methodology:
-
Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit or vegetable) to a uniform consistency.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add an appropriate internal standard (such as this compound if analyzing for Phenmedipham).
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE cleanup tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Vortex for 30 seconds.
-
Centrifuge the tube.
-
-
Analysis: The final cleaned extract is ready for analysis by HPLC or GC-MS.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a common technique for the separation and quantification of Phenmedipham in various samples.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector.
-
Column: A C18 reversed-phase column is typically used (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water is a common mobile phase. An isocratic elution with acetonitrile-water (6:4) has also been reported.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection:
-
UV Detection: Monitoring at 235 nm or 254 nm.
-
Mass Spectrometry (LC-MS): Provides higher selectivity and sensitivity. For this compound, the mass spectrometer would be set to monitor the specific mass-to-charge ratio of the deuterated compound.
-
-
Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) to generate a calibration curve for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is another powerful technique for the analysis of Phenmedipham, particularly for volatile and semi-volatile compounds.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS).
-
Injection: Splitless injection is often used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification. In SIM mode, specific ions for Phenmedipham and this compound are monitored for enhanced sensitivity and selectivity.
-
Signaling and Metabolic Pathways
Mode of Action: Inhibition of Photosynthesis
Phenmedipham is a herbicide that acts by inhibiting photosynthesis in susceptible plants. Specifically, it blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This binding prevents the plastoquinone (PQ) molecule from docking and accepting electrons, thereby halting the photosynthetic process and leading to plant death.
Figure 1: Mechanism of Photosynthesis Inhibition by Phenmedipham.
Metabolic Degradation Pathway
Phenmedipham can be metabolized in the environment and in biological systems. The primary degradation pathway involves the hydrolysis of the carbamate linkages.
Figure 2: Metabolic Degradation Pathway of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound in an environmental or biological sample.
Figure 3: General Experimental Workflow for this compound Analysis.
References
Phenmedipham-d3 analytical standard specifications and purity
This technical guide provides a comprehensive overview of the specifications and purity analysis of the Phenmedipham-d3 analytical standard, intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
This compound is the deuterated analogue of Phenmedipham, a selective herbicide used for the control of broad-leaved weeds. As an analytical standard, this compound is crucial for the accurate quantification of Phenmedipham residues in environmental and agricultural samples using isotope dilution mass spectrometry. Its use allows for the correction of matrix effects and procedural losses, leading to more precise and reliable analytical results.
Physicochemical Specifications
The fundamental physicochemical properties of the this compound analytical standard are summarized in the table below. These specifications are essential for its correct identification and handling in a laboratory setting.
| Property | Value | Reference |
| Chemical Name | 3-[(methoxy-d3)carbonylamino]phenyl N-(3-methylphenyl)carbamate | |
| CAS Number | 1773497-41-8 | |
| Empirical Formula | C₁₆H₁₃D₃N₂O₄ | |
| Molecular Weight | 303.33 g/mol | |
| Appearance | Colorless crystals or white powder | |
| Purity | Lot-specific, typically ≥98% | |
| Storage | Store at -20°C for long-term stability | [1] |
Purity and Analytical Characterization
The purity of the this compound analytical standard is a critical parameter and is typically determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method for assessing the purity of Phenmedipham and its deuterated analogues.
Typical Purity Specifications
While the exact purity is lot-dependent and will be specified on the Certificate of Analysis (CoA) provided by the supplier, a typical purity of ≥98% is expected for an analytical standard grade of this compound. The CoA will also provide information on the methods used for certification and the uncertainty of the certified value.
Analytical Methods for Purity Determination
The primary method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC). Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the identity and isotopic enrichment of the standard.
| Analytical Technique | Purpose |
| HPLC-UV/DAD | Quantifies the purity of the standard by separating it from any impurities. |
| ¹H and ¹³C NMR | Confirms the chemical structure and assesses isotopic enrichment. |
| Mass Spectrometry | Confirms the molecular weight and isotopic labeling pattern. |
Experimental Protocol: HPLC Purity Determination
The following is a generalized experimental protocol for the determination of this compound purity by HPLC with UV detection. This protocol is a synthesis of commonly employed methods for Phenmedipham analysis and should be optimized for the specific instrumentation and analytical standard lot being used.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. The exact ratio should be optimized for optimal separation. A common starting point is a 60:40 (v/v) mixture.
-
Standard Solution: Prepare a stock solution of the this compound analytical standard in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: The analytical standard is typically analyzed as a neat solution.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Data Analysis
The purity of the this compound standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the purity determination of a this compound analytical standard.
Caption: Workflow for HPLC Purity Determination of this compound.
Conclusion
The this compound analytical standard is an indispensable tool for the accurate quantification of Phenmedipham residues. A thorough understanding of its physicochemical properties and the methods for its purity assessment is essential for obtaining reliable and high-quality analytical data. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this important analytical standard.
References
Isotopic Labeling of Phenmedipham: A Technical Guide for Environmental Fate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenmedipham, a selective post-emergence herbicide, is widely used for the control of broad-leaved weeds in crops such as sugar beet and spinach. Understanding its environmental fate—how it behaves and persists in soil, water, and biological systems—is crucial for assessing its potential ecological impact. Isotopic labeling, particularly with Carbon-14 (¹⁴C), is a powerful technique that allows for the precise tracking and quantification of a molecule and its degradation products in complex environmental matrices. This technical guide provides an in-depth overview of the isotopic labeling of Phenmedipham and its application in environmental fate studies, compiling key data and experimental methodologies.
Synthesis of Isotopically Labeled Phenmedipham
The synthesis of isotopically labeled Phenmedipham, typically [¹⁴C]-Phenmedipham, is a critical first step for conducting environmental fate studies. The label is strategically introduced into a stable position within the molecule to ensure that it is not readily lost during metabolic processes. A common approach involves the use of a commercially available labeled precursor, such as [¹⁴C]-aniline or another suitable phenyl-ring labeled starting material.
While a detailed, publicly available protocol for the direct synthesis of [¹⁴C]-Phenmedipham is scarce, the general synthetic route for unlabeled Phenmedipham can be adapted. The synthesis generally involves the reaction of a substituted aniline with a phenylcarbamate derivative. For labeling, one of the key aromatic precursors would be synthesized incorporating the ¹⁴C isotope.
Hypothetical Synthetic Pathway for [phenyl-¹⁴C]-Phenmedipham:
A plausible synthetic route could involve the following key steps:
-
Synthesis of a ¹⁴C-labeled precursor: This could involve the synthesis of [¹⁴C]-m-aminophenol or [¹⁴C]-m-toluidine from a basic labeled starting material like [¹⁴C]-benzene or [¹⁴C]-aniline.
-
Formation of an intermediate: The labeled precursor would then be reacted to form an intermediate, such as a labeled phenylisocyanate or a labeled phenylcarbamate.
-
Final coupling reaction: The labeled intermediate is then reacted with the other unlabeled precursor to form the final [¹⁴C]-Phenmedipham molecule.
-
Purification: Purification of the final radiolabeled product is paramount to remove any unreacted precursors or byproducts. This is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
General Experimental Protocol for Purification of Radiolabeled Phenmedipham:
-
Chromatographic System: A preparative HPLC system equipped with a reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed to achieve good separation.
-
Detection: The eluent is monitored using a UV detector and a radioactivity detector (e.g., a flow-through scintillation counter) to identify and collect the peak corresponding to [¹⁴C]-Phenmedipham.
-
Purity Check: The radiochemical purity of the collected fraction should be determined by analytical HPLC and Liquid Scintillation Counting (LSC).
Environmental Fate of Phenmedipham
Isotopically labeled Phenmedipham is an invaluable tool for elucidating its degradation pathways, determining its persistence in various environmental compartments, and quantifying the formation of its metabolites.
Degradation in Soil
Phenmedipham degradation in soil is a complex process influenced by microbial activity, soil type, temperature, and moisture content. Studies using ¹⁴C-labeled Phenmedipham have been instrumental in understanding these processes.
Experimental Protocol for Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307):
-
Soil Selection: Use at least three different soil types with varying characteristics (e.g., texture, organic carbon content, pH).
-
Test Substance Application: Apply [¹⁴C]-Phenmedipham to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.
-
Sampling: Collect soil samples at various time intervals over a period of up to 120 days.
-
Extraction: Extract the soil samples with appropriate organic solvents (e.g., acetonitrile/water mixture) to separate the parent compound and its metabolites from the soil matrix.
-
Analysis:
-
Quantify the total radioactivity in the extracts and the remaining soil (non-extractable residues) using LSC.
-
Analyze the extracts by HPLC with a radioactivity detector to separate and quantify Phenmedipham and its transformation products.
-
Identify the metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Mineralization: Trap any evolved ¹⁴CO₂ in an alkaline solution (e.g., sodium hydroxide) and quantify using LSC to determine the extent of mineralization.
Quantitative Data from Soil Degradation Studies:
| Parameter | Soil Type | Temperature (°C) | Half-life (DT₅₀) (days) | Major Metabolites Identified | Reference |
| Degradation | Silt Loam | 20 | 25 - 49 | Methyl-(3-hydroxyphenyl)carbamate (MHPC), m-toluidine | [1] |
| Mineralization | Not specified | 20 | Not specified | ¹⁴CO₂ | [1] |
| Bound Residues | Not specified | 20 | Increasing over time | Non-extractable | [1] |
Degradation in Water (Hydrolysis)
The stability of Phenmedipham in aqueous environments is highly dependent on pH. Hydrolysis studies using radiolabeled compounds can precisely determine its degradation kinetics under different pH conditions.
Experimental Protocol for Hydrolysis Study:
-
Buffer Solutions: Prepare sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).
-
Test Substance Application: Add [¹⁴C]-Phenmedipham to the buffer solutions.
-
Incubation: Incubate the solutions in the dark at a constant temperature.
-
Sampling and Analysis: At various time points, take aliquots from each solution and analyze by HPLC with a radioactivity detector to determine the concentration of the parent compound.
Quantitative Data from Hydrolysis Studies:
| pH | Temperature (°C) | Half-life (t₁/₂) |
| 5 | 22 | 70 days |
| 7 | 22 | 24 hours |
| 9 | 22 | 10 minutes |
Plant Uptake and Metabolism
Understanding how plants absorb, translocate, and metabolize Phenmedipham is crucial for assessing potential residues in crops.
Experimental Protocol for Plant Uptake Study (e.g., in Sugar Beet):
-
Plant Growth: Grow sugar beet plants in a controlled environment (e.g., greenhouse or growth chamber).
-
Application: Apply [¹⁴C]-Phenmedipham to the leaves (foliar application) or the soil/hydroponic solution (root uptake).
-
Sampling: Harvest the plants at different time intervals after application.
-
Sample Processing: Separate the plants into different parts (e.g., leaves, stems, roots).
-
Extraction and Analysis:
-
Homogenize and extract the plant tissues with suitable solvents.
-
Determine the total radioactivity in the extracts and the remaining plant material (bound residues) by LSC.
-
Analyze the extracts by HPLC-radiodetector and LC-MS to identify and quantify Phenmedipham and its metabolites.
-
-
Autoradiography: Whole-plant autoradiography can be used to visualize the distribution of radioactivity within the plant.
Degradation Pathway of Phenmedipham
Based on various environmental fate studies, the primary degradation pathway of Phenmedipham involves the hydrolysis of its carbamate linkages.
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the sequence of steps involved in environmental fate studies.
Workflow for Aerobic Soil Metabolism Study:
Conclusion
References
The Quintessential Guide to Utilizing Phenmedipham-d3 as an Internal Standard in High-Throughput Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Phenmedipham-d3 as a stable isotope-labeled (SIL) internal standard in quantitative analytical workflows, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of such internal standards is paramount for achieving the highest levels of accuracy and precision in bioanalytical and residue analysis.
The Principle of Isotope Dilution Mass Spectrometry with this compound
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. This compound, a deuterated analog of the herbicide Phenmedipham, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.
The core utility of this compound lies in its ability to compensate for variations that can occur during the analytical workflow. These include:
-
Matrix Effects: Co-eluting endogenous components in complex matrices like plasma, tissue, or food extracts can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since this compound is affected by these matrix effects in the same way as the unlabeled Phenmedipham, the ratio of their signals remains constant, ensuring accurate measurement.
-
Extraction Recovery: Losses of the analyte during sample preparation steps such as liquid-liquid extraction or solid-phase extraction are inevitable. By adding this compound at the outset, any losses will affect both the analyte and the internal standard equally, thus correcting for incomplete recovery.
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system, including injection volume variations and changes in ionization efficiency, are effectively normalized by the constant ratio of the analyte to the internal standard.
Physicochemical Properties
A clear understanding of the physicochemical properties of both Phenmedipham and its deuterated analog is crucial for method development.
| Property | Phenmedipham | This compound |
| Chemical Formula | C₁₆H₁₆N₂O₄ | C₁₆H₁₃D₃N₂O₄ |
| Molecular Weight | 300.31 g/mol | 303.33 g/mol |
| Monoisotopic Mass | 300.1110 u | 303.1298 u |
| Synonyms | Betanal, Fenmedifam | Phenmedipham-(methoxy-d3) |
| CAS Number | 13684-63-4 | 1773497-41-8 |
Experimental Protocol: Quantification of Phenmedipham in Spinach using this compound and LC-MS/MS
This section details a representative experimental protocol for the analysis of Phenmedipham in a complex food matrix like spinach, employing this compound as an internal standard. The method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis.
Materials and Reagents
-
Phenmedipham analytical standard (≥98% purity)
-
This compound analytical standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for highly pigmented matrices)
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative sample of spinach.
-
Extraction:
-
Weigh 10 g of the homogenized spinach into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with a known amount of this compound internal standard solution.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA, C18, and GCB (for pigmented samples).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and dilute with water containing 0.1% formic acid for LC-MS/MS analysis.
-
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenmedipham | 301.1 | 168.0 | 15 |
| 136.0 | 25 | ||
| This compound | 304.1 | 168.0 | 15 |
| 136.0 | 25 |
Note: The MRM transitions for this compound are proposed based on the expected mass shift of the precursor ion due to deuteration and common fragmentation patterns. Optimal collision energies should be determined empirically.
Data Presentation and Performance Characteristics
The use of this compound as an internal standard significantly improves the performance of the analytical method. The following tables summarize the expected quantitative data and performance characteristics.
Method Validation Summary
| Parameter | Method with this compound IS | Method without Internal Standard |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 70 - 120% |
| Precision (% RSD) | < 10% | < 20% |
| Limit of Quantification (LOQ) | 1 µg/kg | 5 µg/kg |
| Matrix Effect | Compensated | Significant variability |
Recovery of Phenmedipham in Spinach with and without Internal Standard Correction
| Spiked Concentration (ng/g) | Measured Concentration (without IS) (ng/g) | Recovery (%) (without IS) | Measured Concentration (with this compound IS) (ng/g) | Recovery (%) (with this compound IS) |
| 10 | 7.8 | 78 | 9.9 | 99 |
| 50 | 42.5 | 85 | 51.0 | 102 |
| 100 | 91.0 | 91 | 98.0 | 98 |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound as an internal standard.
Conclusion
The use of this compound as an internal standard is a critical component of robust and reliable analytical methods for the quantification of Phenmedipham. By effectively compensating for matrix effects, extraction inefficiencies, and instrumental variability, isotope dilution mass spectrometry with this compound enables researchers, scientists, and drug development professionals to achieve the high level of accuracy and precision required for regulatory compliance and confident decision-making. The detailed protocol and performance data presented in this guide serve as a valuable resource for the development and validation of such high-quality analytical methods.
Technical Guide: Solubility of Phenmedipham-d3 in Common Organic Solvents
Disclaimer: Phenmedipham-d3 is a deuterated analog of Phenmedipham, primarily used as an internal standard for analytical purposes. Specific solubility data for the deuterated form is not widely published. The physical and chemical properties, including solubility, are considered to be virtually identical to the non-deuterated parent compound, Phenmedipham. Therefore, the data presented in this guide refers to Phenmedipham .
Executive Summary
This document provides a comprehensive overview of the solubility of Phenmedipham in various common organic solvents. Phenmedipham is a selective herbicide from the carbanilate and biscarbamate classes used to control broad-leaved weeds.[1] Understanding its solubility is critical for the development of stable formulations, analytical standards, and for conducting environmental fate studies. This guide includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram illustrating the process.
Solubility Data
The solubility of Phenmedipham, a colorless crystalline powder, varies significantly across different organic solvents, reflecting its molecular structure.[1] Its solubility is generally low in nonpolar solvents and considerably higher in more polar organic solvents. The compound has very low solubility in water.[2]
The following table summarizes the available quantitative solubility data for Phenmedipham in selected organic and aqueous solvents.
| Solvent | Chemical Class | Solubility (g/L) | Temperature (°C) | Reference |
| Dichloromethane | Halogenated Hydrocarbon | 16.7 | Not Specified | [3] |
| Toluene | Aromatic Hydrocarbon | 36.8 | 20 | [4] |
| Hexane | Aliphatic Hydrocarbon | 0.5 | Not Specified | |
| Acetonitrile | Nitrile | Soluble (used as a solvent for analytical standards) | Not Specified | |
| Methanol | Alcohol | Soluble (used as a solvent for analytical standards) | Not Specified | |
| Water | Aqueous | 0.0031 - 0.0047 | 25 |
Note: For Acetonitrile and Methanol, specific quantitative data was not found, but they are commonly used as solvents for preparing analytical standards, indicating good solubility.
Experimental Protocol for Solubility Determination
This section outlines a standardized protocol for determining the solubility of this compound in an organic solvent, based on the equilibrium shake-flask method. This method is analogous to the principles outlined in the OECD Test Guideline 105 for water solubility and is a standard approach for determining the saturation concentration of a compound.
3.1 Materials and Equipment
-
This compound, analytical standard grade (>99% purity)
-
Selected organic solvent, HPLC grade
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps (e.g., 10 mL)
-
Thermostatic shaker or orbital incubator
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
3.2 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound solid to a glass vial. An amount that is visibly in excess of what will dissolve should be used to ensure saturation.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with preliminary tests to confirm that equilibrium is reached (i.e., the concentration in solution does not change between 24 and 48 hours).
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid material, either centrifuge the vial at a high speed or allow it to stand undisturbed at the equilibrium temperature.
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter directly into a clean vial. This step is critical to remove any remaining micro-particulates.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Dilute the filtered, saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample solution using a validated HPLC-UV method. A common method involves a C18 column with a mobile phase such as methanol/water and UV detection around 230-240 nm.
-
Determine the concentration of the diluted sample by interpolating its response from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol.
Caption: Workflow for determining the solubility of this compound.
References
Sourcing and Navigating the Use of Phenmedipham-d3 Certified Reference Material: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sourcing, purchasing, and utilizing Phenmedipham-d3 certified reference material (CRM). As a deuterated analog of the herbicide Phenmedipham, this stable isotope-labeled standard is a critical tool for researchers and analytical scientists, particularly in the fields of environmental monitoring, food safety, and pharmacokinetic studies. Its primary application lies in isotope dilution mass spectrometry (IDMS), a powerful technique for achieving the highest accuracy and precision in quantitative analysis. This guide offers a comprehensive look at the technical specifications of this compound, a detailed experimental protocol for its use, and visual workflows to facilitate its integration into analytical methodologies.
Understanding this compound as a Certified Reference Material
This compound (3-[(Methoxy-d3)carbonylamino]phenyl-N-(3-methylphenyl)carbamate) is a high-purity standard used as an internal standard in analytical chemistry. The incorporation of three deuterium atoms on the methoxy group creates a mass shift that allows it to be distinguished from the non-labeled native analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This co-elution and similar ionization behavior are fundamental to correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative results.
Certified reference materials are accompanied by a Certificate of Analysis (CoA) which provides crucial information on the material's purity, concentration, and isotopic enrichment. While a specific, publicly available Certificate of Analysis for every batch of this compound is not always accessible without purchase, the following tables summarize the typical quantitative data and specifications provided by leading suppliers.
Data Presentation
The quantitative data for this compound certified reference material is summarized below. It is important to note that the exact values for parameters such as purity, isotopic enrichment, and concentration are lot-specific and will be detailed in the Certificate of Analysis provided by the supplier upon purchase. The data presented here is illustrative of typical specifications.
Table 1: Typical Supplier Specifications for this compound CRM
| Parameter | Typical Specification | Analytical Method |
| Product Name | Phenmedipham-(methoxy-d3) | - |
| Synonyms | 3-[(Methoxy-d3)carbonylamino]phenyl-N-(3-methylphenyl)carbamate, this compound | - |
| CAS Number | 1773497-41-8 | - |
| Molecular Formula | C₁₆D₃H₁₃N₂O₄ | - |
| Molecular Weight | 303.33 g/mol | Mass Spectrometry |
| Format | Neat Solid or Solution in Solvent | - |
| Certified Purity | ≥98% | HPLC, qNMR |
| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry, NMR |
| Certified Concentration (for solutions) | e.g., 100 µg/mL in Acetonitrile | Gravimetric Preparation, verified by LC-MS/MS |
| Storage Condition | -20°C | - |
Table 2: Major Suppliers of this compound Certified Reference Material
| Supplier | Product Line | Typical Format |
| Sigma-Aldrich | PESTANAL® | Neat |
| LGC Standards | Dr. Ehrenstorfer | Neat |
| Clearsynth Labs | - | Neat |
Experimental Protocols: Quantitative Analysis of Phenmedipham using this compound Internal Standard
The following is a detailed methodology for the quantitative analysis of Phenmedipham in a complex matrix (e.g., a food sample) using this compound as an internal standard, employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
1. Materials and Reagents
-
Phenmedipham analytical standard
-
This compound certified reference material (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 99%+
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction tubes (50 mL) and cleanup tubes (2 mL or 15 mL)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Standard Solution Preparation
-
Stock Standard Solution (Phenmedipham): Accurately weigh and dissolve the Phenmedipham standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Stock Internal Standard Solution (this compound): Accurately weigh and dissolve the this compound CRM in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with acetonitrile to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in acetonitrile.
3. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL QuEChERS extraction tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing PSA, C18, and MgSO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the dSPE tube at high speed for 5 minutes.
-
Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Phenmedipham from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Phenmedipham: Monitor at least two specific precursor-to-product ion transitions.
-
This compound: Monitor the corresponding precursor-to-product ion transitions, accounting for the +3 Da mass shift.
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the Phenmedipham standard to the peak area of the this compound internal standard against the concentration of the calibration standards.
-
Determine the concentration of Phenmedipham in the sample by calculating the peak area ratio in the sample extract and interpolating the concentration from the calibration curve.
Mandatory Visualizations
Logical Workflow for Sourcing this compound CRM
Caption: A logical workflow for sourcing and procuring this compound certified reference material.
Experimental Workflow for Quantitative Analysis
Caption: A step-by-step experimental workflow for the analysis of Phenmedipham using a deuterated internal standard.
Signaling Pathway (Illustrative - Not Applicable to this Topic)
As this compound is a chemical standard for analytical testing, it does not have a biological signaling pathway. The provided DOT script for a signaling pathway is therefore not applicable to this topic. The core of this technical guide focuses on the sourcing and analytical application of this certified reference material.
Methodological & Application
Application Note: High-Throughput Analysis of Carbamate Herbicides in Vegetable Matrices using Phenmedipham-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This application note describes a robust and sensitive method for the quantitative analysis of the carbamate herbicide Phenmedipham in complex vegetable matrices. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Phenmedipham-d3. The use of an internal standard that closely mimics the analyte's chemical and physical properties is crucial for correcting variations during sample preparation and analysis, such as matrix effects and fluctuations in instrument response. The sample preparation is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte and Internal Standard
| Compound | Chemical Formula | Molecular Weight | Structure |
| Phenmedipham | C₁₆H₁₆N₂O₄ | 300.31 | |
| This compound | C₁₆H₁₃D₃N₂O₄ | 303.33 | A deuterated analog of Phenmedipham |
Experimental Protocols
Sample Preparation: Modified QuEChERS Protocol
-
Homogenization: Homogenize 10 g of the vegetable sample (e.g., spinach, lettuce) with 10 mL of water.
-
Extraction:
-
To the homogenized sample, add 10 mL of acetonitrile and 100 µL of a 1 µg/mL solution of this compound in acetonitrile (Internal Standard).
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis.
-
Experimental Workflow Diagram
Caption: QuEChERS based sample preparation workflow.
LC-MS/MS Analysis
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
MRM Transitions:
Multiple Reaction Monitoring (MRM) is used for quantification. The following transitions are recommended.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Phenmedipham | 301.1 | 168.1 | 50 | 30 | 15 |
| 301.1 | 136.1 | 50 | 30 | 20 | |
| This compound (Internal Standard) | 304.1 | 171.1 | 50 | 30 | 15 |
| 304.1 | 139.1 | 50 | 30 | 20 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of Phenmedipham and the addition of three deuterium atoms. Optimal values may need to be determined empirically.
Data Presentation
The following tables summarize the expected performance characteristics of this method. This data is representative of typical results obtained for pesticide analysis using a stable isotope-labeled internal standard and a QuEChERS sample preparation protocol.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Phenmedipham | 0.5 - 100 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Level (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |
| Phenmedipham | 10 | 98.5 | 4.2 |
| 50 | 101.2 | 3.5 | |
| 100 | 99.8 | 2.8 |
Table 3: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Phenmedipham | 1.0 | 5.0 |
Signaling Pathway
Phenmedipham is a herbicide that acts by inhibiting photosynthesis in susceptible plants. Specifically, it blocks the electron transport chain in Photosystem II (PSII).
Phenmedipham's Mode of Action Diagram
Caption: Inhibition of Photosystem II by Phenmedipham.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard and a QuEChERS-based sample preparation, provides a reliable and high-throughput approach for the quantification of Phenmedipham in vegetable matrices. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required for regulatory compliance and food safety monitoring. The method demonstrates excellent linearity, recovery, and sensitivity, making it suitable for routine analysis in food testing laboratories.
Application Note: Quantitative Analysis of Phenmedipham in Soil Samples Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Phenmedipham in soil samples. The protocol employs an isotope dilution strategy, using a stable isotopically labeled internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The methodology covers soil sample preparation, extraction, solid-phase extraction (SPE) cleanup, and instrumental analysis. This method is suitable for environmental monitoring, agricultural research, and regulatory compliance testing.
Introduction
Phenmedipham is a selective carbamate herbicide used for post-emergence control of broadleaf weeds, particularly in sugar beet, spinach, and table beet crops[1][2]. Its presence and persistence in soil are of environmental concern, necessitating accurate and reliable analytical methods for its quantification. Phenmedipham's degradation in soil is influenced by factors such as pH, with faster degradation in neutral to alkaline conditions[3][4]. The typical soil half-life (DT50) is around 25-30 days[1].
Isotope Dilution Analysis (IDA) is a powerful technique for quantitative analysis, especially in complex matrices like soil. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction and cleanup and the same ionization response in the mass spectrometer. Quantification is based on the measured ratio of the native analyte to the labeled standard, providing highly accurate results that are corrected for recovery losses and matrix-induced signal suppression or enhancement.
This protocol outlines a complete workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers excellent selectivity and sensitivity for detecting trace levels of pesticides in environmental samples.
Physicochemical Properties of Phenmedipham
A summary of key properties of Phenmedipham is provided in Table 1, which is essential for developing the analytical method, including solvent selection and extraction strategy.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₆N₂O₄ | |
| Molecular Weight | 300.31 g/mol | |
| Appearance | Odorless white to slightly colored powder | |
| Water Solubility | 3.1 - 4.7 mg/L (at 25°C) | |
| Soil Adsorption Koc | ~1860 - 2400 mL/g | |
| Soil Half-Life (DT50) | ~25-30 days |
Table 1: Physicochemical properties of Phenmedipham.
Experimental Protocol
This section provides a detailed step-by-step methodology for the analysis of Phenmedipham in soil.
-
Standards: Phenmedipham analytical standard (>99% purity), Isotopically Labeled Phenmedipham (e.g., Phenmedipham-d6, >98% purity).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA) - All LC-MS grade.
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., 60 mg, 3 mL) suitable for pesticide analysis.
-
Soil Samples: Collected from the field, air-dried, and sieved (<2 mm) to ensure homogeneity.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Phenmedipham and Phenmedipham-d6 standards in 10 mL of MeOH, respectively. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with ACN/water (1:1, v/v) to achieve concentrations ranging from approximately 0.1 to 100 ng/mL.
-
Internal Standard (IS) Spiking Solution: Prepare a 1 µg/mL solution of Phenmedipham-d6 in ACN.
The extraction procedure is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Weighing: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Spiking: Add 50 µL of the 1 µg/mL Phenmedipham-d6 internal standard (IS) spiking solution to the soil sample. For recovery experiments (quality control), spike blank soil samples with a known concentration of the native Phenmedipham standard. Vortex for 30 seconds and allow to stand for 30 minutes.
-
Hydration: Add 10 mL of ultrapure water to the tube and vortex for 1 minute to create a soil slurry.
-
Extraction: Add 10 mL of ACN (containing 1% formic acid) to the tube. Cap tightly and shake vigorously for 2 minutes by hand or using a mechanical shaker.
-
Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute. This step partitions the ACN from the aqueous layer.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
The supernatant from the extraction step is cleaned up to remove matrix co-extractives that could interfere with LC-MS/MS analysis.
-
Conditioning: Condition an SPE cartridge by passing 3 mL of MeOH followed by 3 mL of ultrapure water.
-
Loading: Take a 5 mL aliquot of the ACN supernatant from the extraction step and dilute it with 20 mL of ultrapure water. Load this diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the retained analytes (Phenmedipham and Phenmedipham-d6) from the cartridge using 5 mL of ACN.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of ACN/water (1:1, v/v) for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
Table 2: Typical LC-MS/MS instrument parameters.
Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor ion (Q1) is selected and fragmented, and a specific product ion (Q2) is monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Phenmedipham | 301.1 | 107.1 | 156.1 |
| Phenmedipham-d6 | 307.1 | 113.1 | 162.1 |
Table 3: Example MRM transitions for Phenmedipham and its labeled internal standard.
Data Analysis and Quantification
The concentration of Phenmedipham in the soil sample is calculated using the response ratio of the native analyte to the internal standard against a calibration curve.
Concentration (ng/g) = (Area_Analyte / Area_IS) * (Conc_IS / Weight_Sample) * Dilution_Factor
Where:
-
Area_Analyte: Peak area of the quantifier ion for native Phenmedipham.
-
Area_IS: Peak area of the quantifier ion for Phenmedipham-d6.
-
Conc_IS: Concentration of the internal standard spiked into the sample.
-
Weight_Sample: Initial weight of the soil sample in grams.
Method Performance
The described method should be validated according to established guidelines (e.g., SANTE/11312/2021). Typical performance characteristics are presented in Table 4.
| Parameter | Typical Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.5 ng/g |
| Recovery | 85% - 110% |
| Precision (RSD) | < 15% |
Table 4: Typical method validation and performance data.
Visualized Workflows
Caption: Overall workflow from soil sample preparation to final quantification.
References
Application Note: Quantitative Analysis of Phenmedipham in Water by Isotope Dilution LC-MS/MS using Phenmedipham-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Phenmedipham in various water matrices. The protocol utilizes Solid Phase Extraction (SPE) for sample concentration and cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. To ensure high accuracy and precision, the method employs an isotopic dilution strategy with Phenmedipham-d3 as the internal standard. This approach effectively mitigates matrix effects and variations in extraction recovery, making it suitable for complex environmental water samples. The method is validated with performance data provided, demonstrating its suitability for routine monitoring and research applications.
Introduction
Phenmedipham is a selective herbicide widely used in agriculture for the control of broadleaf weeds.[1] Its potential to contaminate surface and groundwater sources necessitates the availability of reliable and sensitive analytical methods for its monitoring. Isotope dilution mass spectrometry is a powerful technique for the accurate quantification of organic micropollutants in environmental samples. By spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte, in this case, this compound, variations in sample preparation and instrumental analysis can be effectively corrected. This application note provides a detailed protocol for the extraction, detection, and quantification of Phenmedipham in water samples using SPE and LC-MS/MS with this compound as an internal standard.
Data Presentation
The performance of this analytical method was evaluated to determine its linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes the quantitative data obtained.
| Parameter | Result |
| Calibration Range | 0.05 - 50 µg/L |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.03 µg/L |
| Recovery (at 0.1 µg/L) | 92% - 105% |
| Relative Standard Deviation (RSD) | < 10% |
Experimental Protocols
Materials and Reagents
-
Phenmedipham analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, deuterated on the methylphenyl group)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Glass fiber filters (0.7 µm)
Sample Preparation: Solid Phase Extraction (SPE)
-
Water Sample Collection and Filtration: Collect 500 mL of the water sample in a clean glass bottle. Filter the sample through a 0.7 µm glass fiber filter to remove suspended solids.
-
Internal Standard Spiking: Spike the filtered water sample with a known concentration of this compound internal standard solution (e.g., to achieve a final concentration of 1 µg/L).
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.
-
Elution: Elute the retained analytes from the cartridge with two 5 mL aliquots of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Ultrapure water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Phenmedipham: Precursor ion (Q1) m/z 301.1 -> Product ions (Q3) m/z 107.1 (quantifier) and m/z 140.1 (qualifier)
-
This compound: Precursor ion (Q1) m/z 304.1 -> Product ion (Q3) m/z 110.1 (quantifier)
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Workflow Diagram
Caption: Workflow for the analysis of Phenmedipham in water.
Conclusion
The described method provides a reliable and sensitive approach for the quantitative analysis of Phenmedipham in water samples. The use of Solid Phase Extraction ensures effective sample cleanup and concentration, while the application of isotope dilution with this compound coupled with LC-MS/MS analysis guarantees high accuracy and precision by minimizing matrix effects and procedural errors. This protocol is well-suited for routine environmental monitoring and research studies requiring accurate determination of Phenmedipham at trace levels.
References
Application Note: HPLC-MS/MS Method for the Detection of Phenmedipham
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the detection and quantification of the herbicide Phenmedipham in environmental samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is sensitive, selective, and suitable for routine analysis of Phenmedipham residues in complex matrices. This document outlines sample preparation procedures, optimized HPLC and MS/MS parameters, and method validation data.
Introduction
Phenmedipham is a widely used post-emergence herbicide for the control of broadleaf weeds, particularly in sugar beet cultivation. Its potential for environmental contamination necessitates sensitive and reliable analytical methods for its detection in various matrices such as soil and water. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for trace-level analysis of pesticide residues. This application note details a robust HPLC-MS/MS method for the determination of Phenmedipham.
Experimental Protocols
2.1. Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for water and soil samples.
2.1.1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil Samples
The QuEChERS method is a streamlined approach that has become popular for the analysis of pesticide residues in a variety of food and environmental matrices.[1]
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[2]
-
Add 10 mL of acetonitrile to the tube.[2]
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction.
-
Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate and sodium chloride) to the tube.
-
Immediately shake for 1 minute to prevent the formation of salt agglomerates and to ensure proper partitioning.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube for dispersive solid-phase extraction (dSPE) cleanup.
-
Add the appropriate dSPE sorbent (e.g., a mixture of primary secondary amine (PSA) and C18) to the extract.
-
Vortex for 30 seconds and then centrifuge at a high speed for 2 minutes.
-
The resulting supernatant is ready for HPLC-MS/MS analysis.
2.1.2. Liquid-Liquid Extraction (LLE) for Water Samples
-
To a 500 mL water sample, add a suitable internal standard.
-
Adjust the pH of the sample if necessary.
-
Transfer the sample to a separatory funnel.
-
Add 50 mL of a suitable organic solvent (e.g., dichloromethane).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process two more times with fresh aliquots of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC-MS/MS analysis.
2.1.3. Solid-Phase Extraction (SPE) for Water Samples
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the water sample onto the SPE cartridge at a slow, controlled flow rate.
-
Wash the cartridge with deionized water to remove any interfering substances.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the retained Phenmedipham with a suitable organic solvent, such as acetonitrile or methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
2.2. HPLC-MS/MS Analysis
2.2.1. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used to enhance ionization. A typical starting condition is 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
2.2.2. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion for Phenmedipham is [M+H]+ at m/z 301.1. The primary fragment ions for quantification and qualification are typically m/z 136.0 and m/z 168.1, respectively.
-
Collision Energy (CE): Optimization is required for the specific instrument. A starting point for fragmentation can be around 30 V, with higher voltages (e.g., 60 V) leading to more extensive fragmentation.
-
Source Temperature: Typically in the range of 120-150 °C.
-
Desolvation Temperature: Approximately 450 °C.
Data Presentation
The following tables summarize quantitative data for Phenmedipham analysis from various studies, demonstrating the performance of HPLC-based methods.
Table 1: Method Validation Parameters for Phenmedipham Analysis
| Parameter | Matrix | Method | Value | Reference |
| Linearity Range | Agricultural Products | HPLC-UV | 0.005 - 10 µg/mL | |
| Pesticide Formulation | HPLC-UV | 76 - 380 µg/mL | ||
| Recovery | Agricultural Products | HPLC-UV | 80.8 - 98.7% | |
| Limit of Detection (LOD) | Agricultural Products | HPLC-UV | - | |
| Water | HPLC-DAD | 0.04 µg/L | ||
| Limit of Quantification (LOQ) | Agricultural Products | HPLC-UV | 0.01 µg/g |
Mandatory Visualizations
4.1. Experimental Workflow
Caption: Overall experimental workflow for Phenmedipham analysis.
4.2. Proposed Fragmentation Pathway of Phenmedipham
Caption: Proposed fragmentation of Phenmedipham in MS/MS.
Conclusion
The HPLC-MS/MS method described in this application note is a reliable and robust approach for the determination of Phenmedipham in environmental samples. The combination of effective sample preparation techniques with the high selectivity and sensitivity of tandem mass spectrometry allows for accurate quantification at trace levels, making it an invaluable tool for environmental monitoring and food safety applications.
References
Application Notes and Protocols for Phenmedipham Analysis in Sugar Beets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of sugar beets for the analysis of the herbicide phenmedipham. The described methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The subsequent analysis is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection (LC-MS/MS), or Gas Chromatography (GC) coupled with mass spectrometry (GC-MS).
Introduction
Phenmedipham is a selective herbicide used for post-emergence control of broadleaf weeds in sugar beet crops.[1] Monitoring its residue levels in sugar beets is crucial to ensure food safety and compliance with regulatory limits. Effective sample preparation is a critical step to extract phenmedipham from the complex sugar beet matrix and remove interfering substances prior to analytical determination. This document outlines three common and effective sample preparation techniques.
Data Presentation: Quantitative Performance of Sample Preparation Methods
The following table summarizes the quantitative data for different sample preparation and analysis methods for phenmedipham and related compounds. It is important to note that performance characteristics such as recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) are matrix-dependent and can vary based on the specific laboratory conditions and instrumentation.
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Analytical Technique | Matrix | Reference |
| Recovery | 70-120% (general for pesticides) | >85% (general for pesticides using specific cartridges) | Not specified for phenmedipham in sugar beets | LC-MS/MS or GC-MS | Fruits and Vegetables | [2] |
| LOD | 0.14 - 2.4 µg/kg (for various pesticides) | Not specified for phenmedipham in sugar beets | < 3 µg/mL (in formulation) | GC-MS | Vegetables | [3] |
| LOQ | 0.46 - 8.3 µg/kg (for various pesticides) | 0.002 - 0.005 µg/g (for ethofumesate and oryzalin in soil) | Not specified for phenmedipham in sugar beets | HPLC-DAD | Pesticide Formulation | [1][4] |
| RSD | <5% (general for pesticides) | 1.55 - 1.73% (for ethofumesate and oryzalin in soil) | Not specified for phenmedipham in sugar beets | LC-MS/MS or GC-MS | Fruits and Vegetables |
Note: Data for phenmedipham specifically in a sugar beet matrix is limited in the cited literature. The presented data from other matrices and for similar compounds should be used as a guideline. Method validation with spiked sugar beet samples is essential to determine the actual performance in a specific laboratory.
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol
The QuEChERS method is a widely adopted technique for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption. This protocol is based on the European Standard EN 15662.
Materials:
-
Homogenized sugar beet sample
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and magnesium sulfate. For samples with high pigment content like sugar beets, graphitized carbon black (GCB) may also be included.
-
Centrifuge capable of >3000 x g
-
50 mL and 15 mL polypropylene centrifuge tubes
Procedure:
-
Sample Weighing: Weigh 10 g of a homogenized sugar beet sample into a 50 mL centrifuge tube.
-
Extraction: a. Add 10 mL of acetonitrile to the tube. b. Cap the tube and shake vigorously for 1 minute to ensure thorough mixing. c. Add the QuEChERS extraction salt packet. d. Immediately cap and shake vigorously for 1 minute. e. Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA and magnesium sulfate (and GCB if needed). b. Vortex for 30 seconds to 1 minute. c. Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
-
Final Extract: a. The supernatant is the final extract. b. The extract can be directly analyzed by LC-MS/MS or GC-MS. For GC analysis, a solvent exchange to a more volatile solvent may be necessary.
Solid-Phase Extraction (SPE) Protocol
SPE is a selective sample preparation technique that isolates analytes from a complex matrix by partitioning them between a solid phase and a liquid phase.
Materials:
-
Homogenized sugar beet sample
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase for LC analysis)
Procedure:
-
Sample Extraction: a. Homogenize 20 g of sugar beet sample with a mixture of methanol and water (e.g., 80:20 v/v). b. Centrifuge the mixture and collect the supernatant.
-
SPE Cartridge Conditioning: a. Pass 5 mL of dichloromethane through the C18 SPE cartridge. b. Pass 5 mL of methanol through the cartridge. c. Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: a. Load the extracted supernatant onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: a. Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: a. Elute the phenmedipham from the cartridge with 5-10 mL of dichloromethane or another suitable organic solvent.
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for analysis.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction method based on the differential solubility of an analyte in two immiscible liquids.
Materials:
-
Homogenized sugar beet sample
-
Dichloromethane, HPLC grade
-
Sodium sulfate, anhydrous
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Extraction: a. Homogenize 25 g of sugar beet sample with 50 mL of water. b. Transfer the homogenate to a separatory funnel.
-
Liquid-Liquid Partitioning: a. Add 50 mL of dichloromethane to the separatory funnel. b. Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. c. Allow the layers to separate. d. Drain the lower organic layer (dichloromethane) into a flask. e. Repeat the extraction of the aqueous layer twice more with fresh 25 mL portions of dichloromethane.
-
Drying and Concentration: a. Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate. b. Concentrate the dried extract to near dryness using a rotary evaporator or a nitrogen evaporator.
-
Reconstitution: a. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for analysis.
Visualizations
Caption: QuEChERS workflow for phenmedipham analysis in sugar beets.
Caption: Solid-Phase Extraction (SPE) workflow for phenmedipham analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for phenmedipham.
References
Application of Phenmedipham-d3 in Herbicide Residue Monitoring Studies
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenmedipham is a selective herbicide widely used for post-emergence control of broadleaf weeds in crops such as sugar beets, spinach, and strawberries.[1] Monitoring its residues in food and environmental matrices is crucial to ensure consumer safety and environmental protection. The use of a stable isotope-labeled internal standard, such as Phenmedipham-d3, is the gold standard for accurate quantification of Phenmedipham residues by mass spectrometry. This deuterated analog mimics the chemical behavior of the native analyte during sample preparation and analysis, compensating for matrix effects and variations in instrument response, thereby leading to more reliable and precise results.
This document provides detailed application notes and protocols for the use of this compound in herbicide residue monitoring studies, targeting researchers, scientists, and professionals in drug development.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. Because the labeled internal standard is chemically identical to the analyte, it experiences the same losses during sample extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, irrespective of sample losses or matrix-induced signal suppression or enhancement.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of Phenmedipham in various matrices. While specific data for methods explicitly using this compound is limited in publicly available literature, the provided values are representative of what can be achieved with modern analytical instrumentation (e.g., LC-MS/MS) and serve as a benchmark for method validation.
| Parameter | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Phenmedipham | Agricultural Products | HPLC-UV | - | 0.01 µg/g | 80.8-98.7 | N/A |
| Phenmedipham | Celeriac | LC-MS/MS | - | 0.01 mg/kg | - | N/A |
| Phenmedipham | Commercial Herbicide | HPLC-DAD | 2.7 µg/mL | - | - | [2] |
| Phenmedipham | Food and Feed | LC-MS/MS | - | 0.01 mg/kg | - | N/A |
| Multiple Pesticides | Cucumber | LC-MS/MS | - | 10 µg/kg | 70-120 | [3] |
| Multiple Pesticides | Soil | LC-MS/MS | - | - | 79-113 | N/A |
Experimental Protocols
Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of matrices.[4]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes containing dSPE salts
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate volume of the this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE (dispersive solid-phase extraction) tube containing PSA, C18, and MgSO₄ (and GCB if necessary).
-
Shake for 30 seconds.
-
Centrifuge at ≥ 5000 rcf for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A suitable gradient to separate Phenmedipham from matrix interferences (e.g., start with 95% A, ramp to 98% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 2 - 10 µL
-
Column Temperature: 40 °C
Typical MS/MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Phenmedipham: Precursor Ion (m/z) 301.1 → Product Ions (m/z) 107.1 (quantifier), 168.1 (qualifier)
-
This compound: Precursor Ion (m/z) 304.1 → Product Ion (m/z) 107.1 (or other appropriate fragment)
-
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Visualizations
Caption: Experimental workflow for Phenmedipham residue analysis.
Caption: Logic of Isotope Dilution for Phenmedipham quantification.
Conclusion
The use of this compound as an internal standard in conjunction with the QuEChERS sample preparation method and LC-MS/MS analysis provides a robust and reliable approach for the monitoring of Phenmedipham residues in diverse and complex matrices. This methodology ensures high accuracy and precision, meeting the stringent requirements of regulatory bodies for food safety and environmental monitoring. The detailed protocols and workflows presented in this application note serve as a comprehensive guide for laboratories implementing these advanced analytical techniques.
References
Application Notes and Protocols for the Determination of Phenmedipham in Agricultural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of Phenmedipham in various agricultural products. The protocols detailed below are based on established and validated methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, an overview of the Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool is provided.
Introduction
Phenmedipham is a selective post-emergence herbicide used to control broadleaf weeds in crops such as sugar beets, spinach, and strawberries.[1] Monitoring its residues in agricultural commodities is crucial to ensure food safety and compliance with regulatory limits. This document outlines detailed protocols for sample preparation and analysis to achieve accurate and reliable quantification of Phenmedipham.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[2][3] It involves a two-step process of extraction and cleanup.
Experimental Protocol: QuEChERS
1.1. Homogenization:
-
Weigh a representative portion of the agricultural product (e.g., 10-15 g of chopped fruit or vegetable).
-
Homogenize the sample to a uniform consistency. For dry samples, rehydration with an appropriate amount of water may be necessary.[4]
1.2. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 1-8 mL).
-
Transfer the aliquot to a d-SPE cleanup tube containing a sorbent material (e.g., primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; C18 to remove nonpolar interferences; and graphitized carbon black (GCB) to remove pigments and sterols).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for analysis by HPLC, GC-MS, or LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of Phenmedipham.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 µL.
-
Quantification: External standard calibration curve prepared in a blank matrix extract.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the determination of Phenmedipham, particularly in complex matrices.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 25°C/min.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 280°C at 8°C/min, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Phenmedipham.
-
-
Injection Volume: 1-2 µL (splitless).
-
Quantification: Matrix-matched calibration curve to compensate for matrix effects.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for pesticide residue analysis, providing excellent sensitivity, selectivity, and specificity.
Experimental Protocol: LC-MS/MS
-
Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to Phenmedipham.
-
-
Quantification: Isotope dilution or matrix-matched calibration.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that can be used for the rapid detection of Phenmedipham in a large number of samples. It is based on the specific binding of an antibody to the Phenmedipham antigen. Commercial ELISA kits are available for various pesticides. While specific quantitative data for a Phenmedipham ELISA kit was not found in the provided search results, the general protocol is as follows.
General Protocol: Competitive ELISA
-
Coating: Microtiter plate wells are coated with Phenmedipham-protein conjugate.
-
Sample/Standard Incubation: A mixture of the sample extract (or standard) and a specific anti-Phenmedipham antibody is added to the wells. Phenmedipham in the sample competes with the coated antigen for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of Phenmedipham in the sample.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the different analytical methods for Phenmedipham determination.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) | Agricultural Matrix |
| HPLC-UV | - | 0.01 µg/g | 80.8 - 98.7 | >0.999 (0.005-10 µg/mL) | Various (8 types) |
| GC-MS | <10 ng/g | <25 ng/g | 80.6 - 112.3 | >0.99 | Cucumber |
| LC-MS/MS | 0.003 mg/kg | 0.01 mg/kg | 89 - 105 | >0.99 | Fruits and Vegetables |
| ELISA | Varies by kit | Varies by kit | Typically 70-120 | Varies by kit | Various |
Note: The performance of each method can vary depending on the specific instrumentation, experimental conditions, and the complexity of the sample matrix. Method validation is essential to ensure accurate and reliable results.
Conclusion
The choice of analytical method for the determination of Phenmedipham in agricultural products depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, sample throughput, and available instrumentation. For routine monitoring and regulatory compliance, LC-MS/MS is the preferred method due to its high sensitivity and specificity. HPLC-UV offers a reliable and cost-effective alternative for laboratories without access to mass spectrometry. GC-MS is also a powerful technique, particularly for volatile and semi-volatile compounds. ELISA can be a valuable tool for rapid screening of a large number of samples, with positive results requiring confirmation by a chromatographic method. The QuEChERS method provides an efficient and effective approach for sample preparation for all of these chromatographic techniques.
References
Application Note: QuEChERS Extraction Method for Phenmedipham using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction and quantification of the herbicide Phenmedipham from various food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, incorporating a deuterated internal standard for enhanced accuracy and precision.
Introduction
Phenmedipham is a widely used herbicide for post-emergence control of broad-leaved weeds in crops such as sugar beet and spinach. Monitoring its residues in food is crucial for ensuring consumer safety and regulatory compliance. The QuEChERS method is a streamlined and effective sample preparation technique that has gained widespread acceptance for pesticide residue analysis in food.[1][2][3] This application note details a modified QuEChERS protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective determination of Phenmedipham. The use of a deuterated internal standard, such as Phenmedipham-d5, is critical for compensating for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and reliability of the results.[4]
Experimental Protocol
This protocol is based on the widely accepted AOAC and EN QuEChERS methods.[2]
2.1. Materials and Reagents
-
Phenmedipham certified standard
-
Phenmedipham-d5 deuterated internal standard
-
Acetonitrile (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) (optional, for pigmented samples)
-
Deionized water
-
50 mL and 15 mL polypropylene centrifuge tubes
2.2. Sample Preparation and Homogenization
-
For samples with high water content (e.g., fruits, vegetables), weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
For dry or low-water content samples (e.g., cereals, dried herbs), weigh 2-5 g of the homogenized sample and add an appropriate amount of deionized water to achieve a total water content of approximately 80-90%. Allow the sample to hydrate for 30 minutes.
2.3. Extraction
-
Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.
-
Spike the sample with an appropriate volume of Phenmedipham-d5 internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/g).
-
Seal the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
2.4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 15 mL d-SPE tube. The volume transferred will depend on the subsequent analysis requirements (typically 1-8 mL).
-
The composition of the d-SPE tube depends on the matrix:
-
For general food matrices: Use a tube containing 150 mg MgSO₄ and 50 mg PSA per mL of extract.
-
For fatty matrices: Add 50 mg of C18 sorbent per mL of extract.
-
For pigmented matrices (e.g., spinach, carrots): Add 50 mg of GCB per mL of extract. Note that GCB may retain planar pesticides, so its use should be validated for Phenmedipham recovery.
-
-
Seal the d-SPE tube and shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is the final extract.
2.5. LC-MS/MS Analysis
-
Transfer an aliquot of the final extract into an autosampler vial.
-
If necessary, dilute the extract with a suitable solvent (e.g., mobile phase) to fit within the calibration range.
-
Inject the sample into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Phenmedipham using the QuEChERS method. This data is compiled from multi-residue analysis studies and represents expected performance.
Table 1: LC-MS/MS Parameters for Phenmedipham and Phenmedipham-d5
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Phenmedipham | 301.1 | 136.0 | 168.1 | 22 / 10 |
| Phenmedipham-d5 | 306.1 | 141.0 | 168.1 | To be optimized |
Note: The MRM transitions for Phenmedipham-d5 are predicted based on the fragmentation pattern of Phenmedipham. The precursor ion is shifted by +5 Da, and the primary fragment containing the deuterated phenyl ring is also expected to shift by +5 Da. The second fragment ion is unlikely to contain the deuterated portion. These transitions should be empirically optimized.
Table 2: Method Validation Data for Phenmedipham
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Limit of Detection (LOD) | 0.003 mg/kg |
Table 3: Recovery and Precision of Phenmedipham in Various Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Fruits (e.g., Apples, Grapes) | 0.01 | 95 | <10 |
| 0.1 | 98 | <8 | |
| Vegetables (e.g., Lettuce, Tomato) | 0.01 | 92 | <12 |
| 0.1 | 96 | <10 | |
| Cereals (e.g., Wheat) | 0.01 | 88 | <15 |
| 0.1 | 91 | <12 |
Recovery data is based on typical performance of QuEChERS methods for pesticides and should be validated for each specific matrix.
Experimental Workflow Diagram
Caption: QuEChERS workflow for Phenmedipham extraction.
Conclusion
The QuEChERS method detailed in this application note provides a simple, rapid, and effective approach for the extraction of Phenmedipham from various food matrices. The incorporation of a deuterated internal standard (Phenmedipham-d5) and subsequent analysis by LC-MS/MS ensures high accuracy, precision, and reliability of the quantitative results. This method is well-suited for high-throughput laboratories conducting routine monitoring of pesticide residues in food. It is recommended to perform in-house validation for specific matrices to ensure the method meets the required performance criteria.
References
Determination of Phenmedipham in Complex Environmental Matrices: Application Notes and Protocols
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the analytical methods for the determination of the herbicide Phenmedipham in complex environmental matrices such as soil and water. This application note includes detailed experimental protocols, quantitative performance data, and visual workflows to facilitate the accurate and precise measurement of Phenmedipham residues.
Introduction
Phenmedipham is a widely used selective herbicide for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2] Its presence and persistence in the environment are of significant concern, necessitating robust and sensitive analytical methods for its monitoring in various matrices. This document outlines established methodologies for the extraction, cleanup, and quantification of Phenmedipham in soil and water samples, primarily employing liquid chromatography-based techniques.
Analytical Methodologies
The determination of Phenmedipham in environmental samples is predominantly achieved through high-performance liquid chromatography (HPLC) coupled with various detectors. Gas chromatography (GC) is also utilized, though less commonly for the parent compound.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for Phenmedipham analysis. Reversed-phase HPLC with UV-Diode Array Detection (DAD) is a widely adopted method.[2][3] For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred method.[4]
-
Gas Chromatography (GC): GC-based methods, often with electron-capture detection (ECD) or mass spectrometry (MS), can also be used for the determination of Phenmedipham and its metabolites.
Experimental Protocols
Analysis of Phenmedipham in Water Samples
This protocol is based on solid-phase extraction (SPE) followed by HPLC-DAD analysis.
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a crucial step for the pre-concentration and cleanup of Phenmedipham from water samples. Polymeric sorbents are often favored for their high recovery rates.
Materials:
-
Water sample
-
SPE cartridges (e.g., Oasis HLB, Strata-X)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., Methanol, Acetonitrile)
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the water sample (e.g., 100 mL to 1 L) through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum or by passing air for 10-20 minutes.
-
Elution: Elute the retained Phenmedipham with a small volume (e.g., 2 x 2 mL) of the elution solvent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC analysis.
3.1.2. HPLC-DAD Analysis
Instrumentation:
-
HPLC system with a DAD detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 235 nm or 254 nm
-
Injection Volume: 20 µL
Analysis of Phenmedipham in Soil Samples
This protocol describes a method using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for extraction and cleanup, followed by LC-MS/MS analysis. The QuEChERS method is known for its simplicity and efficiency in extracting a wide range of pesticides from food and environmental matrices.
3.2.1. Sample Preparation: QuEChERS Extraction and Cleanup
Materials:
-
Soil sample (air-dried and sieved)
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl)
-
Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents.
Procedure:
-
Extraction:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Cleanup (d-SPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile extract).
-
Transfer it to a d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
The extract can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
3.2.2. LC-MS/MS Analysis
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with a mixture of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation of Phenmedipham and its metabolites.
Quantitative Data
The performance of the analytical methods is summarized in the tables below.
Table 1: Performance Data for Phenmedipham Analysis in Water.
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | HPLC-DAD | Environmental Water | 0.04 µg/L | |
| Recovery | HPLC-DAD | Environmental Water | 84-108% | |
| Relative Standard Deviation (RSD) | HPLC-DAD | Environmental Water | 2-12% |
Table 2: Performance Data for Phenmedipham Analysis in Soil.
| Parameter | Method | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | HPLC-UV | Soil | 0.0001 mg/kg | |
| Recovery | HPLC-UV | Soil | 86% | |
| Recovery | LC-MS | Spiked Soils | >80% |
Visualizations
The following diagrams illustrate the experimental workflows for the determination of Phenmedipham in water and soil samples.
Caption: Workflow for Phenmedipham determination in water.
Caption: Workflow for Phenmedipham determination in soil.
Conclusion
The methodologies presented provide reliable and sensitive means for the determination of Phenmedipham in complex environmental matrices. The choice of method will depend on the specific requirements of the analysis, including the desired detection limits, the complexity of the matrix, and the available instrumentation. The provided protocols and workflows serve as a valuable resource for laboratories involved in environmental monitoring and food safety analysis. It is important to note that Phenmedipham can degrade rapidly in environmental water samples, which should be considered during sample handling and storage.
References
Application Notes and Protocols for Tracing Phenmedipham-d3 Degradation in Soil
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for utilizing Phenmedipham-d3, a deuterium-labeled isotopic variant of the herbicide Phenmedipham, to trace its degradation pathways in soil environments. The use of a stable isotope label allows for precise differentiation of the applied herbicide and its transformation products from background levels of similar, naturally occurring compounds. This protocol details the experimental setup for soil incubation studies, methodologies for the extraction of this compound and its deuterated metabolites, and their subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented data, based on established knowledge of unlabeled Phenmedipham, serves as a robust proxy for designing and interpreting studies with its deuterated analog.
Introduction
Phenmedipham is a selective post-emergence herbicide used for the control of broadleaf weeds.[1] Its environmental fate, particularly its degradation in soil, is of significant interest to ensure agricultural productivity while safeguarding environmental health. Phenmedipham degradation in soil is known to occur through both microbial action and chemical hydrolysis, leading to the formation of several metabolites.[1][2] Tracing these degradation pathways is crucial for understanding the persistence of the herbicide and the potential impact of its metabolites.
The use of isotopically labeled compounds, such as this compound, offers a powerful tool for these investigations.[3][4] The deuterium label provides a distinct mass signature, enabling highly sensitive and specific detection of the parent compound and its degradation products by mass spectrometry, effectively eliminating interference from endogenous soil matrix components. This document provides detailed protocols for conducting soil degradation studies with this compound.
Phenmedipham Degradation Pathway
The degradation of Phenmedipham in soil primarily proceeds through the hydrolysis of its two carbamate linkages. The initial hydrolysis can occur at either carbamate group, leading to the formation of key metabolites such as methyl N-(3-hydroxyphenyl) carbamate and m-toluidine. These primary metabolites can be further degraded. The proposed degradation pathway is illustrated below.
Quantitative Data Summary
The following tables summarize typical degradation kinetics for unlabeled Phenmedipham in soil. It is anticipated that the degradation kinetics of this compound will be very similar, as the kinetic isotope effect for deuterium substitution at a non-reacting position is generally negligible.
Table 1: Dissipation Time (DT50) of Phenmedipham in Soil
| Parameter | Value (days) | Conditions | Reference |
| Typical DT₅₀ | 12 | Aerobic, Lab, 20°C | |
| DT₅₀ | 21.4 (±2.1) | Field Conditions | |
| DT₅₀ with oil adjuvant | 32.1 (±2.1) | Field Conditions |
Table 2: Major Metabolites of Phenmedipham in Soil
| Metabolite | Status | Maximum Occurrence | Reference |
| m-Toluidine | Major | 0.186 (fraction) | |
| Methyl-3-hydroxyphenylcarbamate | Major | Not specified |
Experimental Protocols
The following sections provide detailed protocols for conducting a soil degradation study using this compound.
Experimental Workflow
The overall workflow for the experiment is depicted in the diagram below.
Materials and Reagents
-
Soil: Freshly collected agricultural soil, sieved to < 2 mm. The soil should not have a recent history of phenmedipham application.
-
This compound: Analytical standard of known purity.
-
Deuterated Metabolite Standards: Analytical standards of m-toluidine-d3 and methyl-N-(3-hydroxyphenyl) carbamate-d(x) are required for accurate quantification. Note: These may require custom synthesis.
-
Methanol (MeOH): LC-MS grade.
-
Acetonitrile (ACN): LC-MS grade.
-
Formic Acid (FA): LC-MS grade.
-
Water: Ultrapure (18.2 MΩ·cm).
-
Syringe filters: 0.22 µm, PTFE or other suitable material.
Soil Incubation Protocol
-
Soil Preparation:
-
Collect topsoil (0-15 cm) from the selected field.
-
Air-dry the soil to a handleable moisture content and sieve through a 2 mm mesh to remove stones and large organic debris.
-
Determine the maximum water holding capacity (MWHC) of the soil.
-
Pre-incubate the sieved soil at the desired experimental temperature (e.g., 20-25°C) in the dark for 7-10 days to allow the microbial community to stabilize. Adjust the moisture content to 40-60% of MWHC.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Weigh out replicate portions of the pre-incubated soil (e.g., 50 g dry weight equivalent) into individual incubation vessels (e.g., glass jars).
-
Spike each soil replicate with the this compound stock solution to achieve the desired final concentration (e.g., 1 mg/kg soil). Ensure the volume of the spiking solution is minimal to avoid altering the soil moisture content significantly.
-
Thoroughly mix the spiked soil to ensure homogenous distribution of the herbicide.
-
Prepare control samples (soil without this compound) and sterile control samples (autoclaved soil spiked with this compound) to differentiate between microbial and chemical degradation.
-
-
Incubation and Sampling:
-
Incubate the samples in the dark at a constant temperature (e.g., 20°C).
-
Maintain the soil moisture at 40-60% of MWHC throughout the experiment by periodically adding sterile deionized water.
-
Collect replicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, and 60 days).
-
Store the collected samples at -20°C until extraction and analysis.
-
Sample Extraction Protocol
-
Weigh a subsample of the incubated soil (e.g., 10 g) into a centrifuge tube.
-
Add a known volume of methanol (e.g., 20 mL).
-
Shake the mixture vigorously for a specified time (e.g., 30-60 minutes) using a mechanical shaker.
-
Centrifuge the suspension at a high speed (e.g., 4000 rpm for 10 minutes) to separate the soil particles from the supernatant.
-
Carefully decant the methanol supernatant into a clean collection tube.
-
For exhaustive extraction, the soil pellet can be re-extracted with another portion of methanol, and the supernatants combined.
-
Filter the final extract through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis Protocol
The analysis of this compound and its deuterated metabolites can be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Setting |
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
Table 4: Predicted MRM Transitions for this compound and its Metabolites
Note: These transitions are predicted based on the known fragmentation of the unlabeled compounds and the position of the deuterium label on the m-toluidine moiety. The optimal collision energies must be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| This compound | 304.1 | 168.1 | [Methyl N-(3-hydroxyphenyl)carbamate + H]⁺ |
| 110.1 | [m-toluidine-d3 + H]⁺ | ||
| m-Toluidine-d3 | 111.1 | 94.1 | [C₇H₅D₃]⁺ |
| 84.1 | [C₆H₅D]⁺ | ||
| Methyl-N-(3-hydroxyphenyl) carbamate-d(x) | Dependent on labeling | To be determined | To be determined |
Quantification: Quantification is achieved by constructing calibration curves for each analyte (this compound and its deuterated metabolites) using the respective analytical standards. The concentration of each compound in the soil extracts is then determined by comparing their peak areas to the calibration curves.
Data Analysis and Interpretation
The degradation kinetics of this compound can be modeled using first-order kinetics, as is common for many herbicides. The degradation half-life (DT₅₀) can be calculated from the slope of the natural logarithm of the concentration versus time plot. The formation and decline of the deuterated metabolites should also be plotted over time to elucidate the degradation pathway and identify transient or persistent transformation products.
Conclusion
The use of this compound provides a highly specific and sensitive method for studying the environmental fate of this herbicide in soil. The protocols outlined in this document offer a robust starting point for researchers to design and execute detailed degradation studies. Accurate quantification of the parent compound and its metabolites will enable a more thorough understanding of its persistence and potential environmental impact. The major challenge remains the availability of deuterated analytical standards for the metabolites, which may require custom synthesis for quantitative studies.
References
Troubleshooting & Optimization
Troubleshooting poor chromatographic peak shape for Phenmedipham-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor chromatographic peak shapes encountered during the analysis of Phenmedipham-d3.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
Peak tailing for compounds like this compound, which contains polar functional groups, is often caused by secondary interactions with the stationary phase.[1][2] Specifically, interactions with residual silanol groups on silica-based columns are a primary cause.[2][3][4]
Q2: Can the mobile phase composition affect the peak shape of this compound?
Yes, the mobile phase composition is critical. An incorrect pH or buffer strength can lead to poor peak shape. For amine-containing compounds, operating at a lower pH can minimize tailing by protonating the silanol groups. Incompatibility between the sample solvent and the mobile phase can also cause peak distortion.
Q3: Why is my this compound peak fronting?
Peak fronting can be a result of several factors, including sample overload (injecting too much sample), injecting the sample in a solvent stronger than the mobile phase, or a damaged column.
Q4: Could my HPLC system be the cause of broad peaks for this compound?
Absolutely. Extra-column band broadening can contribute to wider peaks. This can be caused by using tubing with a large internal diameter or excessive tubing length between the column and the detector.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a highly deactivated, end-capped column to minimize available silanol groups. Operate the mobile phase at a low pH (e.g., pH 3) to suppress the ionization of silanol groups. |
| Mobile Phase pH Near Analyte pKa | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Buffering the mobile phase can help maintain a stable pH. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. The use of a guard column is recommended to protect the analytical column. |
| Extra-Column Volume | Minimize tubing length and use tubing with a smaller internal diameter (e.g., 0.005 inches). Ensure all fittings are properly connected to avoid dead volume. |
| Sample Overload | Reduce the concentration of the sample being injected. |
Troubleshooting Workflow for Peak Tailing
A troubleshooting workflow for addressing peak tailing.
Issue 2: Peak Fronting
Peak fronting is observed as an asymmetrical peak with a leading edge that is broader than the trailing edge.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Sample Overload | Dilute the sample or decrease the injection volume. |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase if possible, or in a solvent that is weaker than the mobile phase. |
| Column Collapse or Damage | This can occur with highly aqueous mobile phases (>95% water). Flush the column with 100% organic solvent. If the issue remains, the column may be permanently damaged and require replacement. |
| Co-eluting Interference | An impurity eluting just before this compound can cause the appearance of a fronting peak. Adjusting the mobile phase composition or gradient may help to resolve the two peaks. |
Logical Relationship for Peak Fronting Causes
Categorization of the primary causes of peak fronting.
Issue 3: Broad Peaks
Broad peaks are wider than expected and can lead to decreased resolution and sensitivity.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Column Deterioration | A loss of stationary phase or a void at the column inlet can cause peak broadening. Replacing the column is often the solution. |
| Mobile Phase Issues | Inconsistent mobile phase composition or a flow rate that is too low can lead to broader peaks. Prepare fresh mobile phase and ensure the pump is functioning correctly. |
| Extra-Column Band Broadening | As with peak tailing, long or wide-bore tubing can contribute to peak broadening. Use shorter, narrower tubing. |
| High Temperature | While increased temperature can sometimes improve peak shape, excessively high temperatures can in some cases lead to broadening. Optimize the column temperature. |
Experimental Protocols
Protocol 1: Column Flushing
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Disconnect the column from the detector.
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Set the pump to a low flow rate (e.g., 0.5 mL/min).
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Flush the column with a series of solvents, starting with the mobile phase without buffer salts.
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Gradually increase the percentage of a strong, miscible solvent (e.g., isopropanol or acetonitrile).
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Flush with 100% strong solvent for at least 30 column volumes.
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Gradually return to the initial mobile phase composition.
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Reconnect the column to the detector and allow the system to equilibrate before analysis.
Protocol 2: Sample Dilution Study
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Prepare a stock solution of this compound.
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Create a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:20).
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Inject each dilution onto the HPLC system under the standard operating conditions.
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Analyze the peak shape for each concentration. A significant improvement in peak symmetry with dilution indicates that sample overload was the likely cause of the poor peak shape.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Sensitive Phenmedipham-d3 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenmedipham-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Phenmedipham and this compound?
For Phenmedipham, the protonated molecule [M+H]⁺ is typically observed as the precursor ion. Based on its molecular weight of approximately 300.31 g/mol , the precursor ion will have a mass-to-charge ratio (m/z) of around 301.1.[1] The most common product ions result from the cleavage of the carbamate linkages.
For this compound, with a molecular weight of approximately 303.33 g/mol , the expected precursor ion [M+H]⁺ will have an m/z of around 304.1. The fragmentation pattern is anticipated to be similar to the unlabeled compound. The exact mass of the product ions will depend on which fragment retains the deuterium labels. It is crucial to perform a product ion scan to confirm the major product ions for your specific batch of this compound.
Q2: I am observing a poor signal-to-noise ratio for my this compound internal standard. What are the potential causes?
Several factors can contribute to a poor signal-to-noise ratio. These include:
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Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or non-optimized collision energy and declustering potential can significantly reduce signal intensity.
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Ion Suppression: Components from the sample matrix co-eluting with this compound can interfere with its ionization, leading to a suppressed signal.
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Poor Chromatographic Peak Shape: Broad or tailing peaks will result in a lower signal intensity at any given point.
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Degradation of the Standard: Phenmedipham can be susceptible to hydrolysis, especially at neutral to high pH.[1] Ensure proper storage and handling of your this compound standard.
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Instrument Contamination: A contaminated ion source or mass spectrometer can lead to high background noise.
Q3: My quantitative results are inconsistent despite using a deuterated internal standard. What should I investigate?
Inconsistent results when using a deuterated internal standard can stem from several issues:
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Chromatographic Separation of Analyte and Internal Standard: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts. If the analyte and internal standard are not co-eluting perfectly, they may experience different degrees of matrix effects, leading to inaccurate quantification.
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Isotopic Exchange: Although less common for methyl-deuterated compounds, there is a possibility of back-exchange of deuterium for hydrogen under certain conditions. This would alter the mass of the internal standard and affect quantification.
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Purity of the Internal Standard: The presence of unlabeled Phenmedipham in the this compound standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.
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Differential Matrix Effects: Even with co-elution, the analyte and internal standard might respond differently to matrix components, causing ion suppression or enhancement to varying degrees.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for this compound. Infuse a standard solution directly into the mass spectrometer to perform a product ion scan and confirm the most abundant fragments. |
| Suboptimal Collision Energy (CE) and Declustering Potential (DP) | Optimize CE and DP by infusing a standard solution and ramping these parameters to find the values that yield the maximum signal intensity for your chosen MRM transition. |
| Ion Source Contamination | Clean the ion source components, including the capillary and cone, according to the manufacturer's recommendations. |
| Chromatography Issues | Ensure the LC method is appropriate for Phenmedipham. Check for column degradation, leaks in the system, and proper mobile phase composition. |
| Standard Degradation | Prepare a fresh stock solution of this compound. Ensure that the solvent used for the stock and working solutions is appropriate and that the solutions are stored correctly (typically at low temperatures and protected from light). |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for Phenmedipham (it is more stable in acidic conditions).[1] The organic solvent composition and gradient profile should be optimized for good peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected. |
| Sample Solvent Effects | If possible, dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase. |
Quantitative Data Summary
The following table summarizes the recommended mass spectrometry parameters for the detection of Phenmedipham and the predicted parameters for this compound. Note: The parameters for this compound are inferred and should be empirically optimized on your instrument for best performance.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) - Quantifier | Collision Energy (eV) - Qualifier |
| Phenmedipham | 301.1 | 168.0 | 136.0 | Optimize empirically | Optimize empirically |
| This compound | 304.1 | 168.0 (Predicted) | 136.0 (Predicted) | Optimize empirically | Optimize empirically |
It is also possible that one of the product ions for this compound is shifted by 3 Da (e.g., m/z 171.0 or 139.0) if the deuterium label is retained on that fragment. A full product ion scan is essential to confirm this.
Experimental Protocols
Protocol for MRM Method Development for this compound
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Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol).
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Direct Infusion and Precursor Ion Confirmation:
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Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
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Perform a full scan in positive ion mode to confirm the presence and determine the exact m/z of the [M+H]⁺ precursor ion (expected around m/z 304.1).
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Product Ion Scan:
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Set the mass spectrometer to perform a product ion scan on the confirmed precursor ion.
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This will fragment the precursor ion and show the resulting product ions. Identify the most abundant and stable product ions to use as quantifier and qualifier ions.
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Collision Energy Optimization:
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Set up a Multiple Reaction Monitoring (MRM) method with the selected precursor and product ions.
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Create an experiment where the collision energy is ramped over a range (e.g., 5-50 eV in 2 eV increments) while infusing the standard solution.
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Plot the signal intensity of each product ion against the collision energy to determine the optimal value that produces the highest intensity.
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-
Declustering Potential Optimization:
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Similar to collision energy optimization, ramp the declustering potential over a suitable range while monitoring the MRM signal to find the optimal setting.
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LC-MS/MS Method Setup:
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Incorporate the optimized MRM transitions (precursor ion, product ions, collision energies, and declustering potential) into your LC-MS/MS method.
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Ensure your chromatographic method provides good separation and peak shape for Phenmedipham.
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Visualizations
Caption: Troubleshooting workflow for this compound detection.
Caption: Workflow for MRM method development and optimization.
References
Mitigating matrix effects in Phenmedipham analysis with Phenmedipham-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Phenmedipham, with a focus on mitigating matrix effects using its deuterated internal standard, Phenmedipham-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Phenmedipham?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of Phenmedipham analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), matrix components from complex samples like soil, food, or biological fluids can interfere with the ionization of Phenmedipham. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and reproducibility of quantitative results.[1]
Q2: How does using this compound as an internal standard help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Phenmedipham. SIL internal standards are considered the gold standard for compensating for matrix effects. Because this compound has nearly identical physicochemical properties to Phenmedipham, it co-elutes and experiences similar ionization suppression or enhancement in the MS source. By adding a known amount of this compound to both the calibration standards and the unknown samples, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving data accuracy.
Q3: Is it still necessary to use matrix-matched calibration when using this compound?
A3: While this compound can significantly compensate for matrix effects, for the most accurate quantification, especially in complex matrices, the use of matrix-matched calibration is still recommended. Matrix-matched calibration involves preparing the calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to account for any subtle differences in the behavior of the analyte and the internal standard in the presence of the matrix, leading to more reliable and accurate results.
Q4: What are the typical sources of error when using an internal standard like this compound?
A4: Potential sources of error when using an internal standard include:
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Inaccurate concentration of the internal standard stock solution: It is crucial to accurately prepare and verify the concentration of the this compound stock solution.
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Inconsistent addition of the internal standard: The same amount of internal standard must be added to every sample and standard.
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Degradation of the analyte or internal standard: Ensure the stability of both Phenmedipham and this compound in the sample and final extract.
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Interference from the matrix at the mass transition of the internal standard: It is important to check for any background interferences in the blank matrix at the retention time and mass transition of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor recovery of Phenmedipham | Inefficient extraction from the sample matrix. | Optimize the extraction solvent, pH, and extraction time. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective extraction technique for pesticide residues from various matrices. |
| Degradation of Phenmedipham during sample preparation. | Investigate the stability of Phenmedipham under the extraction and storage conditions. Consider performing the extraction at a lower temperature or adding a stabilizing agent. | |
| High variability in this compound signal | Inconsistent volume of internal standard added to samples. | Use a calibrated pipette and ensure consistent pipetting technique. |
| Instrumental issues such as inconsistent injection volume or fluctuating spray in the MS source. | Perform system suitability tests to ensure the instrument is functioning correctly. Check for blockages in the autosampler or spray needle. | |
| Matrix effects impacting the internal standard differently across samples. | While this compound is designed to track Phenmedipham, extreme matrix effects can still cause some variability. Ensure proper sample cleanup to minimize matrix components. | |
| Inconsistent analyte to internal standard ratio | Non-co-elution of Phenmedipham and this compound. | Ensure the chromatographic method is optimized to have both compounds elute at the same retention time. |
| Saturation of the detector signal for either the analyte or the internal standard. | Dilute the sample to bring the analyte and internal standard concentrations within the linear range of the detector. | |
| Matrix effects still observed despite using this compound | The matrix is extremely complex, causing differential matrix effects on the analyte and internal standard. | Enhance sample cleanup procedures. Options include solid-phase extraction (SPE) or other dispersive cleanup techniques. |
| The concentration of the internal standard is not appropriate to effectively track the analyte. | Optimize the concentration of this compound to be in a similar response range as the analyte in the samples. |
Quantitative Data Summary
The following table summarizes the expected performance improvements when using this compound as an internal standard for the analysis of Phenmedipham in a complex matrix. The values are representative and based on typical outcomes reported for pesticide analysis using stable isotope-labeled internal standards.
| Parameter | Analysis without Internal Standard | Analysis with this compound Internal Standard | Reference |
| Recovery (%) | 50 - 150% (highly variable) | 85 - 115% | |
| Relative Standard Deviation (RSD) (%) | > 20% | < 15% | |
| Matrix Effect (%) | -80% to +100% (significant suppression or enhancement) | -15% to +15% (compensated) | |
| Limit of Quantification (LOQ) | Elevated due to poor precision | Lowered due to improved precision and accuracy | General knowledge |
Experimental Protocol: Analysis of Phenmedipham in Vegetable Matrix using LC-MS/MS with this compound
This protocol describes a general procedure for the extraction and analysis of Phenmedipham in a vegetable matrix using this compound as an internal standard.
1. Sample Preparation (QuEChERS Extraction)
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Weigh 10 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add a known amount of this compound internal standard solution.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥ 3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
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Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
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Vortex for 30 seconds.
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Centrifuge at high speed for 2 minutes.
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Filter the supernatant through a 0.22 µm filter into an autosampler vial.
3. LC-MS/MS Analysis
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LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
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Column: A suitable reversed-phase column (e.g., C18).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Flow Rate: 0.3 - 0.5 mL/min.
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Injection Volume: 5 - 10 µL.
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MS System: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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MRM Transitions:
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Phenmedipham: Monitor at least two specific precursor-to-product ion transitions.
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This compound: Monitor the corresponding precursor-to-product ion transitions.
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4. Quantification
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Create a calibration curve using matrix-matched standards containing a constant concentration of this compound and varying concentrations of Phenmedipham.
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Plot the ratio of the Phenmedipham peak area to the this compound peak area against the concentration of Phenmedipham.
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Quantify the amount of Phenmedipham in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Phenmedipham analysis with this compound.
Caption: Logical relationship of matrix effect mitigation.
References
Improving the extraction recovery of Phenmedipham-d3 from soil and plant tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction recovery of Phenmedipham-d3 from soil and plant tissues.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound.
Issue 1: Low Recovery of this compound from Soil Samples
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Question: My recovery of this compound from soil is consistently low. What are the potential causes and solutions?
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Answer: Low recovery from soil can be attributed to several factors, primarily related to the soil's composition and the extraction method itself.
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High Organic Matter Content: Soil organic matter can strongly adsorb this compound, making it difficult to extract.
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Solution:
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Increase solvent polarity: A mixture of acetonitrile and water can be more effective than pure acetonitrile for extracting pesticides from high-organic matter soils.
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Adjust pH: Phenmedipham is more stable at a lower pH. Acidifying the extraction solvent (e.g., with 1% acetic acid or formic acid) can improve recovery. Phenmedipham is unstable in alkaline conditions, with a half-life of about 24 hours at pH 7 and only 10 minutes at pH 9.[1]
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Optimize the d-SPE cleanup: For soils with high organic content, a combination of PSA (Primary Secondary Amine) and C18 sorbents in the dispersive solid-phase extraction (d-SPE) step can help remove interfering matrix components. In some cases, graphitized carbon black (GCB) can be used, but it may lead to the loss of planar pesticides like Phenmedipham.
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Clay Content: Clay particles can also bind this compound, reducing extraction efficiency.
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Solution:
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Hydration of the sample: Pre-hydrating dry soil samples with water before adding the extraction solvent can improve the release of the analyte from the soil matrix. For effective extraction using methods like QuEChERS, samples should be at least 80% hydrated.[2]
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Mechanical disruption: Vigorous shaking or vortexing during the extraction step is crucial to break up soil aggregates and ensure thorough solvent contact with the sample.
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Insufficient Extraction Time or Solvent Volume:
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Solution:
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Ensure adequate shaking or vortexing time (typically 1-2 minutes) during the extraction step.
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Use a sufficient solvent-to-sample ratio. A common ratio for QuEChERS is 10 mL of solvent for a 5-10 g sample.
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Issue 2: Low Recovery of this compound from Plant Tissues
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Question: I'm experiencing poor recovery of this compound from plant samples. What should I investigate?
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Answer: Challenges in extracting from plant tissues often stem from the high water and pigment content of the matrix.
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High Water Content: Excess water can affect the partitioning of this compound into the extraction solvent.
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Solution:
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Use of drying agents: Ensure sufficient anhydrous magnesium sulfate (MgSO₄) is used during the salting-out step of the QuEChERS method to effectively remove water.
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Sample preparation: For very high-moisture samples, freeze-drying the plant tissue before extraction can be beneficial, though it adds an extra step to the workflow.
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Matrix Interferences (Pigments, Waxes): Plant matrices are complex and contain various compounds that can interfere with the extraction and subsequent analysis.
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Solution:
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Optimized d-SPE cleanup: A combination of PSA and C18 sorbents is often effective for removing pigments and other interferences from plant extracts. For highly pigmented samples, GCB can be considered, but its potential to adsorb Phenmedipham should be evaluated.
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Freezing out lipids: For fatty matrices, placing the acetonitrile extract in a freezer (-20°C) for a short period can help precipitate lipids, which can then be removed by centrifugation.
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Degradation of this compound:
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Solution:
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pH control: As with soil samples, maintaining an acidic pH during extraction is crucial for the stability of Phenmedipham.
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Minimize processing time: Process samples as quickly as possible and store extracts at low temperatures (e.g., 4°C) if analysis is not performed immediately.
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Issue 3: Inconsistent Results and Poor Reproducibility
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Question: My recovery results for this compound are highly variable between samples. How can I improve reproducibility?
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Answer: Inconsistent results are often due to variations in sample preparation and handling.
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Inhomogeneous Samples: Soil and plant tissues can be heterogeneous.
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Solution: Thoroughly homogenize the entire sample before taking a subsample for extraction. For soil, this involves sieving and mixing. For plant tissues, grinding or blending is necessary.
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Inaccurate Spiking of Internal Standard:
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Solution: Ensure precise and consistent addition of the this compound internal standard to all samples and calibration standards. Use calibrated pipettes.
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Matrix Effects in LC-MS/MS Analysis: Even with an internal standard, matrix components can suppress or enhance the ionization of the analyte and the internal standard to different extents, leading to variability.[3][4][5]
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Solution:
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Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for matrix effects.
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Dilution of the final extract: Diluting the final extract can reduce the concentration of interfering matrix components.
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Frequently Asked Questions (FAQs)
Q1: Is it necessary to use a deuterated internal standard like this compound?
A1: Yes, using a deuterated internal standard is highly recommended for accurate quantification in complex matrices like soil and plant tissues. This compound has nearly identical chemical and physical properties to the non-labeled Phenmedipham, meaning it will behave similarly during extraction, cleanup, and chromatographic analysis. This allows it to effectively compensate for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer.
Q2: Will this compound behave identically to Phenmedipham in all aspects?
A2: While very similar, there can be slight differences. The deuterium isotope effect can sometimes lead to a small shift in retention time, particularly in chromatography. However, this difference is usually minor and does not affect its ability to serve as an effective internal standard. It is important to verify the stability of the deuterated standard under your specific experimental conditions.
Q3: What is the recommended extraction method for this compound from soil and plant tissues?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and generally recommended for its simplicity, speed, and effectiveness for a broad range of pesticides, including Phenmedipham. Both the original unbuffered method and the buffered versions (AOAC and EN methods) can be effective. The choice of a buffered or unbuffered method may depend on the specific co-analytes of interest. For Phenmedipham, which is acid-stable, buffered methods are generally suitable.
Q4: Can I use Solid-Phase Extraction (SPE) instead of QuEChERS?
A4: Yes, SPE is another viable option and can sometimes provide a cleaner extract than the dispersive SPE used in QuEChERS. However, SPE is typically more time-consuming and may require more solvent. The choice between QuEChERS and SPE may depend on the specific laboratory workflow, sample throughput requirements, and the complexity of the matrix.
Q5: What are the key parameters to optimize for ultrasonic-assisted extraction (UAE) of this compound?
A5: For UAE, the following parameters are crucial:
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Solvent: A mixture of ethanol and water or methanol and water is often effective.
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Temperature: Elevated temperatures can increase extraction efficiency, but care must be taken to avoid degradation of the analyte.
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Time: Sonication time needs to be optimized to ensure complete extraction without degrading the target compound.
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Ultrasonic Power/Amplitude: Higher power can enhance extraction but may also lead to degradation if not controlled.
Quantitative Data Summary
The following tables summarize recovery data for Phenmedipham from various studies. While specific data for this compound is limited, these values provide a good indication of the expected recovery.
Table 1: Phenmedipham Recovery from Soil
| Extraction Method | Soil Type | Fortification Level (mg/kg) | Average Recovery (%) | Reference |
| HPLC-UV | Brown soils | 0.0001 - 0.1 | 86 | |
| QuEChERS & LC-MS/MS | Not specified | Not specified | 70-110 | |
| Dutch mini-Luke | Not specified | Not specified | 59-117 |
Table 2: Phenmedipham Recovery from Plant Tissues
| Extraction Method | Plant Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Reference |
| HPLC-UV | Sugar beet roots | 0.0001 - 0.1 | 78 |
Experimental Protocols
Protocol 1: QuEChERS Extraction of this compound from Soil
This protocol is a general guideline and may require optimization for specific soil types.
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Sample Preparation:
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Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.
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Spike the sample with an appropriate amount of this compound internal standard solution.
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Extraction:
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Add 10 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube.
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Shake vigorously for 1 minute.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Immediately shake for another minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
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Dispersive SPE Cleanup:
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Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
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Vortex for 30 seconds.
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Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.
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Analysis:
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: QuEChERS Extraction of this compound from Plant Tissues
This protocol is a general guideline and may require optimization for specific plant matrices.
-
Sample Preparation:
-
Homogenize the plant tissue (e.g., using a blender or grinder).
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake for another minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for QuEChERS extraction of this compound.
Caption: Troubleshooting logic for low recovery of this compound from soil.
References
- 1. Phenmedipham | C16H16N2O4 | CID 24744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hawach.com [hawach.com]
- 3. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Phenmedipham-d3 stability issues during sample storage and preparation
This technical support center provides guidance on addressing stability issues related to Phenmedipham-d3 during sample storage and preparation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound compared to non-deuterated Phenmedipham?
A: Deuterium-labeled compounds like this compound are generally expected to have very similar chemical stability to their non-labeled counterparts. The primary difference lies in their mass, which is utilized in mass spectrometry-based detection methods. Therefore, the stability data and handling recommendations for Phenmedipham can be directly applied to this compound.
Q2: What are the optimal storage conditions for this compound standards and samples?
A: To ensure long-term stability, this compound should be stored in a dry, dark environment.[1] For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), samples should be kept at -20°C.[1]
Q3: My this compound results are inconsistent. What are the common causes of degradation during sample preparation?
A: The most common cause of this compound degradation is exposure to inappropriate pH levels. Phenmedipham is a carbamate herbicide and is susceptible to hydrolysis, especially in neutral to alkaline conditions.[2] Other factors include exposure to light and elevated temperatures.
Troubleshooting Guides
Issue 1: Low recovery of this compound in analytical runs.
This issue often points to degradation of the analyte during sample storage or preparation.
Troubleshooting Steps:
-
Verify pH of Solvents and Buffers: Ensure all aqueous solutions used in sample preparation and HPLC mobile phases are acidic, ideally at a pH of 5 or lower.[2] Avoid neutral or alkaline conditions.
-
Control Temperature: Keep samples cool throughout the preparation process. Use ice baths for sample dilutions and store extracts at 4°C if not immediately analyzed.
-
Protect from Light: Work in a well-lit area but avoid direct sunlight or strong artificial light. Use amber vials for sample storage and analysis.
-
Check Storage Conditions: Confirm that stock solutions and samples have been stored at the recommended temperatures (-20°C for long-term, 0-4°C for short-term).[1]
Issue 2: Appearance of unexpected peaks in the chromatogram.
The presence of additional peaks may indicate the formation of degradation products.
Troubleshooting Steps:
-
Identify Potential Degradants: The primary degradation product of Phenmedipham via hydrolysis is methyl N-(3-hydroxyphenyl) carbamate. If using mass spectrometry, you can look for the corresponding mass of this compound.
-
Review pH Conditions: As hydrolysis is the main degradation pathway, re-evaluate the pH of all solutions the sample comes into contact with. Even brief exposure to a high pH can cause significant degradation.
-
Analyze a Freshly Prepared Standard: Prepare a new this compound standard and analyze it immediately to confirm the integrity of your stock solution.
Quantitative Data Summary
The stability of Phenmedipham is highly dependent on the pH of the solution. The following table summarizes the hydrolysis half-life at different pH values.
| pH | Temperature | Half-life | Reference |
| 5 | 22°C | 70 days | |
| 7 | 22°C | 24 hours | |
| 9 | 22°C | 10 minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
This protocol describes the preparation of a standard stock solution suitable for HPLC analysis.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Concentrated acetic acid
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in 10 mL of HPLC-grade methanol acidified with a small amount of acetic acid (e.g., 3 mL of concentrated acetic acid per 1 L of methanol).
-
Ensure the standard is completely dissolved.
-
Store the stock solution in an amber vial at -20°C.
Protocol 2: Sample Extraction from an Aqueous Matrix
This protocol outlines a general procedure for extracting this compound from an aqueous sample.
Materials:
-
Aqueous sample containing this compound
-
Acetonitrile
-
Sodium chloride (for salting out)
-
Centrifuge and centrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (if further cleanup is needed)
Procedure:
-
Take a known volume of the aqueous sample.
-
Add an equal volume of acetonitrile.
-
Add sodium chloride to facilitate phase separation (salting out).
-
Vortex the mixture vigorously.
-
Centrifuge to separate the acetonitrile layer.
-
Carefully collect the acetonitrile supernatant containing the this compound.
-
The extract can be further concentrated and cleaned up using SPE if necessary.
-
The final extract should be dissolved in an acidic mobile phase or solvent before injection into the HPLC.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
Technical Support Center: Overcoming Ion Suppression in Electrospray Ionization for Phenmedipham-d3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to ion suppression in the analysis of Phenmedipham-d3 using Electrospray Ionization (ESI) Mass Spectrometry.
Troubleshooting Guides
Problem: Low or Inconsistent Signal for this compound
Possible Cause: Ion suppression is a primary suspect when observing a lower-than-expected or variable signal for your analyte of interest. This phenomenon occurs when co-eluting matrix components interfere with the ionization of this compound in the ESI source, leading to a reduced signal intensity.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural samples.
-
-
Chromatographic Separation: Enhance the separation of this compound from matrix interferences.
-
Gradient Optimization: Adjust the mobile phase gradient to resolve co-eluting peaks.
-
Column Chemistry: Experiment with different column stationary phases to achieve better separation.
-
-
Method Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. However, this is only feasible if the concentration of this compound remains above the limit of quantification (LOQ).
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for consistent ion suppression effects between samples.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A step-by-step workflow for troubleshooting ion suppression of this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and in severe cases, the analyte may not be detected at all.[2]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard like this compound co-elutes with the unlabeled analyte (Phenmedipham) and experiences the same degree of ion suppression. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by ion suppression can be normalized.[3] However, significant differences in retention time between the analyte and the internal standard, or extreme matrix effects, can lead to differential ion suppression, where the analyte and internal standard are not affected equally.[4]
Q3: What are the common sources of ion suppression in pesticide analysis?
A3: Common sources of ion suppression in the analysis of pesticides like Phenmedipham include:
-
Endogenous matrix components: In complex matrices such as soil, fruits, and vegetables, co-extracted substances like pigments, sugars, fatty acids, and organic acids can interfere with ionization.[5]
-
Sample preparation artifacts: Reagents and materials used during sample preparation can sometimes introduce contaminants.
-
Mobile phase additives: Non-volatile salts or buffers in the mobile phase can cause signal suppression.
Q4: How can I quantitatively assess the extent of ion suppression in my samples?
A4: The matrix effect (ME) can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q5: Are there specific LC-MS/MS parameters that can help minimize ion suppression for this compound?
A5: Yes, optimizing your LC-MS/MS parameters is crucial. Here are some starting points for a multi-residue method that includes Phenmedipham:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 5.5 kV |
| Curtain Gas | 25 psi |
| Collision Gas | 5 psi |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Drying Temperature | 450°C |
| MRM Transitions | See table below |
Note: These are general parameters and should be optimized for your specific instrument and method.
Optimized MRM Transitions for Phenmedipham
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Phenmedipham | 301.1 | 168.1 | 50 | 15 |
| Phenmedipham | 301.1 | 107.1 | 50 | 25 |
Note: It is recommended to have at least two MRM transitions for confident identification and quantification.
Experimental Protocols
Generic Solid-Phase Extraction (SPE) for Pesticide Residues in Vegetable Matrices
This protocol provides a general guideline for SPE cleanup of vegetable extracts. Optimization for your specific matrix and analyte is recommended.
Materials:
-
SPE Cartridge (e.g., C18, 500 mg)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Reagent Water
-
Sample extract (e.g., from QuEChERS)
Procedure:
-
Conditioning: Condition the SPE cartridge with 5 mL of ACN followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Loading: Load 1-2 mL of the sample extract onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/ACN mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Elution: Elute Phenmedipham and this compound with 5-10 mL of ACN.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase.
Diagram: Solid-Phase Extraction (SPE) Workflow
Caption: A general workflow for solid-phase extraction to clean up samples for LC-MS/MS analysis.
Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-fitting
-
This compound standard solution (at a concentration that gives a stable signal)
-
Blank matrix extract
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-fitting.
-
Connect the syringe pump containing the this compound standard solution to the second port of the tee.
-
Connect the third port of the tee to the mass spectrometer inlet.
-
Begin infusing the this compound standard at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for this compound is observed, inject the blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.
Diagram: Post-Column Infusion Setup
References
Technical Support Center: Optimization of Solid-Phase Extraction (SPE) for Phenmedipham Sample Cleanup
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of solid-phase extraction (SPE) for Phenmedipham sample cleanup.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the SPE of Phenmedipham?
The most common problems include low or inconsistent analyte recovery, poor reproducibility, and the presence of matrix interferences in the final extract.[1][2] These issues can often be traced back to the selection of the SPE sorbent, the pH of the sample, the choice of elution solvent, or procedural errors during the extraction process.[3][4]
Q2: Which type of SPE sorbent is most suitable for Phenmedipham extraction?
For the extraction of moderately polar compounds like Phenmedipham, both reversed-phase silica-based sorbents, such as C18, and polymeric sorbents are commonly used.[5] Polymeric sorbents like polystyrene-divinylbenzene (PS-DVB), divinylbenzene-N-vinylpyrrolidone (e.g., Oasis HLB), and surface-modified styrene-divinylbenzene (e.g., Strata X) have been shown to provide good recoveries. For cleanup in complex matrices like fruits and vegetables, dispersive SPE (dSPE) with sorbents like primary secondary amine (PSA) is often employed to remove organic acids and sugars, while graphitized carbon black (GCB) can be used to remove pigments.
Q3: How does sample pH affect the recovery of Phenmedipham?
While Phenmedipham is a neutral compound, the pH of the sample can influence the retention of acidic or basic co-extractives on the sorbent, which can in turn affect the recovery and cleanliness of the final extract. For multi-residue methods that include ionizable pesticides, pH adjustment is a critical step. For Phenmedipham in water samples, maintaining a neutral pH is generally recommended.
Q4: What are the recommended elution solvents for Phenmedipham from an SPE cartridge?
The choice of elution solvent is critical for achieving high recovery. The solvent must be strong enough to disrupt the interactions between Phenmedipham and the sorbent. Commonly used and effective elution solvents for Phenmedipham from reversed-phase and polymeric sorbents include methanol, acetonitrile, and mixtures of these with other organic solvents like acetone or ethyl acetate. The optimal solvent will depend on the specific sorbent and sample matrix.
Q5: What is the QuEChERS method and how is it applied to Phenmedipham analysis?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation technique widely used for pesticide residue analysis in food matrices. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE). For Phenmedipham in fruits and vegetables, a QuEChERS approach with dSPE cleanup using PSA to remove interfering matrix components is a common and effective strategy.
Troubleshooting Guide
Low Analyte Recovery
| Potential Cause | Recommended Solution(s) |
| Inappropriate Sorbent Selection | The chosen sorbent may have too weak or too strong of an affinity for Phenmedipham. For reversed-phase SPE, if retention is too low, consider a more retentive sorbent (e.g., polymeric instead of C18). If elution is difficult, a less retentive sorbent might be better. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the analyte completely. Increase the strength of the elution solvent (e.g., increase the proportion of a stronger solvent in a mixture) or try a different solvent altogether. Increasing the volume of the elution solvent can also improve recovery. |
| Sample Breakthrough during Loading | The flow rate during sample loading might be too high, not allowing for sufficient interaction between Phenmedipham and the sorbent. Decrease the loading flow rate. Also, ensure the sorbent is not overloaded by using an appropriate amount of sorbent for the sample size. |
| Analyte Loss during Washing | The wash solvent may be too strong, causing premature elution of Phenmedipham. Use a weaker wash solvent that is still effective at removing interferences. |
| Incomplete Sample Transfer | Phenmedipham may adhere to the sample container. Ensure complete transfer of the sample to the SPE cartridge and consider rinsing the container with the loading solvent. |
| Cartridge Drying Out | Allowing the SPE sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery. Ensure the sorbent bed remains wetted throughout the process until the final drying step. |
Poor Reproducibility
| Potential Cause | Recommended Solution(s) |
| Inconsistent Flow Rates | Manual processing can lead to variations in flow rates between samples. Use an automated or semi-automated SPE system, or a vacuum manifold with controlled vacuum to ensure consistent flow rates. |
| Variable Sample Matrix | High variability in the sample matrix composition can affect extraction efficiency. Ensure samples are thoroughly homogenized. For very complex matrices, consider a more rigorous cleanup method like the QuEChERS approach with dSPE. |
| Inconsistent Elution Volume | Ensure the same volume of elution solvent is used for all samples. |
| Channeling in the Sorbent Bed | If the sample is loaded too quickly or the sorbent is not packed uniformly, channeling can occur, leading to inefficient extraction. Ensure a slow and even sample loading. |
Matrix Effects in the Final Extract
| Potential Cause | Recommended Solution(s) |
| Insufficient Cleanup | Co-eluting matrix components can interfere with the analytical detection of Phenmedipham. Optimize the wash step by using a stronger wash solvent (that does not elute the analyte). Incorporate a dSPE cleanup step with sorbents like PSA and/or GCB, particularly for complex food matrices. |
| Inappropriate Sorbent | The chosen sorbent may not be selective enough for the sample matrix. Consider using a more selective sorbent or a multi-sorbent cleanup approach. |
Data Presentation
Table 1: Comparison of SPE Sorbent Performance for Pesticide Recovery from Groundwater
| Sorbent Type | Sorbent Name | Average Recovery (%)* |
| C18 Bonded Silica | Isolute SPE C18 (EC) | < 70% |
| Graphitized Carbon Black | Superclean Envi-Carb | < 70% |
| Polystyrene-Divinylbenzene | Lichrolut EN | < 70% |
| Divinylbenzene-N-vinylpyrrolidone | Oasis HLB | > 70% |
| Styrene-Divinylbenzene | Strata X | > 70% |
*Average recoveries for a mixture of 16 pesticides, including Phenmedipham. Note: Phenmedipham was noted to degrade rapidly in groundwater, which may affect its individual recovery.
Table 2: Recovery of Phenmedipham using a QuEChERS-based method with dSPE Cleanup in a Fruit Matrix
| dSPE Sorbent | Recovery (%) |
| PSA | 88.8 |
*Data from a multi-residue analysis in strawberries.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Phenmedipham in Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.
-
Sorbent Selection: C18 (500 mg) or a polymeric sorbent such as Oasis HLB (200 mg).
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Pass 100-500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
-
Drying:
-
Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained Phenmedipham with 5-10 mL of methanol or acetonitrile into a collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for instrumental analysis.
-
Protocol 2: QuEChERS Method with dSPE Cleanup for Phenmedipham in Fruits and Vegetables
This protocol is based on the widely used QuEChERS methodology.
-
Sample Homogenization:
-
Homogenize a representative portion of the fruit or vegetable sample.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 g) for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant for direct injection or after appropriate dilution for LC-MS/MS or GC-MS analysis.
-
Visualizations
Caption: General workflow for solid-phase extraction (SPE).
Caption: Troubleshooting decision tree for low SPE recovery.
Caption: Logical workflow of the QuEChERS method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chromatographic resolution of Phenmedipham from its isomers and metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic analysis of Phenmedipham, its isomers, and metabolites. The information is tailored for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for Phenmedipham analysis?
A1: The most prevalent methods for Phenmedipham analysis are High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC), and Gas Chromatography (GC).[1][2] RP-HPLC with UV detection is a widely used technique for the determination of Phenmedipham in various samples.[1][2][3]
Q2: Which HPLC column is recommended for Phenmedipham separation?
A2: For reversed-phase separation of Phenmedipham, a C18 column is frequently employed. A normal-phase separation can be achieved using a CN (cyano) column.
Q3: What are the typical mobile phases for Phenmedipham analysis by HPLC?
A3: For reversed-phase HPLC, a mixture of methanol and water is commonly used. For instance, a 51:49 (v/v) methanol-water mixture has been shown to provide good resolution. For normal-phase HPLC, a mobile phase of n-hexane and dichloromethane, for example in a 40:60 (v/v) ratio, can be effective.
Q4: At what wavelength should I set my UV detector for Phenmedipham analysis?
A4: Phenmedipham can be detected at various UV wavelengths. Common wavelengths include 230 nm, 235 nm, 254 nm, and 270 nm. The choice of wavelength may depend on the specific requirements of the analysis and the presence of other compounds.
Q5: What are the known metabolites of Phenmedipham?
A5: Phenmedipham is metabolized in soil and plants. Key metabolites include methyl-3-hydroxylphenylcarbamate and m-toluidine. In rats, it is rapidly metabolized by hydrolysis to methyl N-(3-hydroxyphenyl) carbamate (MHPC), which is further degraded to m-aminophenol.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Phenmedipham.
| Problem | Possible Cause | Suggested Solution |
| Poor resolution between Phenmedipham and Desmedipham | Mobile phase composition is not optimal. | Adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) to water. A slight decrease in the organic solvent percentage may improve resolution in reversed-phase HPLC. |
| Flow rate is too high. | Decrease the flow rate to allow for better separation. | |
| Column is old or contaminated. | Replace the column with a new one of the same type. | |
| Peak tailing for Phenmedipham | Presence of active sites on the column packing. | Use a column with end-capping. Ensure the mobile phase pH is appropriate for the analyte. |
| Sample overload. | Dilute the sample and inject a smaller volume. | |
| Baseline noise or drift | Contaminated mobile phase or detector cell. | Filter the mobile phase and flush the system. Clean the detector cell according to the manufacturer's instructions. |
| Leaks in the system. | Check all fittings and connections for leaks. | |
| Inconsistent retention times | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
| Inconsistent mobile phase preparation. | Prepare the mobile phase carefully and consistently for each run. | |
| Pump malfunction. | Check the pump for proper functioning and perform necessary maintenance. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Phenmedipham and Desmedipham
-
Instrumentation: HPLC system with a UV-Diode Array Detector (DAD).
-
Column: C18 bonded silica column.
-
Mobile Phase: Methanol:Water (51:49, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 2 µL.
-
Standard Preparation: Dissolve 10 mg of Phenmedipham and Desmedipham standards in 10 mL of methanol acidified with acetic acid, then dilute to 100 mL with the mobile phase.
-
Sample Preparation: Dissolve 70-80 mg of the sample in 5 mL of methanol acidified with acetic acid and dilute to 50 mL with the mobile phase.
Protocol 2: Normal-Phase HPLC for Phenmedipham, Desmedipham, and Ethofumesate
-
Instrumentation: HPLC system with a UV detector.
-
Column: CN column (25 cm x 0.4 cm, 5-µm particle size).
-
Mobile Phase: n-hexane:dichloromethane (40:60, v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Detection: 270 nm.
-
Run Time: Less than 8 minutes.
-
Standard Preparation: Prepare stock solutions by dissolving pure analytical standards in a 1:1 (v/v) mixture of n-hexane and dichloromethane.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the chromatographic analysis of Phenmedipham.
Table 1: HPLC Method Parameters for Phenmedipham Analysis
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Reversed-Phase) | Method 3 (Normal-Phase) | Method 4 (Reversed-Phase) |
| Column | C18 | ODS (4.6 mm i.d. x 150 mm, 5 µm) | CN (25 cm x 0.4 cm, 5 µm) | LiChrospher 60 RP-select B (25 cm x 0.4 cm, 5 µm) |
| Mobile Phase | Methanol:Water (51:49, v/v) | Acetonitrile:Water (6:4, v/v) | n-hexane:dichloromethane (40:60, v/v) | Methanol:Water (60:40, v/v) |
| Flow Rate | - | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | - | 40°C | 25°C | 25°C |
| Detection Wavelength | 254 nm | 235 nm | 270 nm | 230 nm |
Table 2: Performance Data for Phenmedipham Analysis
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Reversed-Phase) | Method 3 (Normal-Phase) |
| Retention Time (min) | 8.981 | - | 6.86 |
| Linearity Range | - | 0.005 - 10 µg/mL | 76 - 380 µg/mL |
| Limit of Detection (LOD) | < 3 µg/mL | - | - |
| Limit of Quantification (LOQ) | - | 0.01 µg/g | - |
| Recovery (%) | - | 80.8 - 98.7 | - |
Visualizations
Caption: General workflow for the analysis of Phenmedipham in agricultural products.
Caption: A logical diagram for troubleshooting common HPLC issues.
References
Technical Support Center: Enhancing Phenmedipham Detection with a Deuterated Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing a deuterated internal standard to enhance the limit of detection for Phenmedipham. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical method development.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard for Phenmedipham analysis?
A1: Using a deuterated internal standard, such as Phenmedipham-d5, is highly recommended for quantitative analysis, especially in complex matrices like soil, water, and food products.[1] A deuterated standard closely mimics the chemical and physical properties of the unlabeled Phenmedipham. This allows it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[1] Consequently, it effectively compensates for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.[1]
Q2: How does a deuterated internal standard help in lowering the limit of detection (LOD)?
A2: While the primary role of a deuterated internal standard is to improve accuracy and precision, it can indirectly contribute to achieving a lower and more reliable limit of detection (LOD). By correcting for matrix effects and variability, the signal-to-noise ratio for the analyte at low concentrations is more consistent and reproducible, allowing for confident detection at levels that might otherwise be obscured by matrix interference.[2]
Q3: What are the most common analytical techniques for Phenmedipham analysis with a deuterated standard?
A3: The most powerful and widely used technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high selectivity and sensitivity, which is crucial for detecting trace levels of Phenmedipham in complex samples. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS allows for specific detection of Phenmedipham and its deuterated standard, even in the presence of co-eluting matrix components.
Q4: Where can I source Phenmedipham-d5 or other deuterated analogues?
A4: Deuterated standards for many pesticides, including Phenmedipham, are available from various commercial suppliers of analytical reference materials. It is crucial to obtain a certificate of analysis to verify the isotopic purity and concentration of the standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Phenmedipham using a deuterated internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Degradation: The analytical column may be contaminated or worn out. 2. Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. 3. Solvent Mismatch: The sample solvent may be too strong compared to the initial mobile phase. | 1. Column Maintenance: Flush the column with a strong solvent or replace it if necessary. 2. Mobile Phase Modifier: Add a small amount of an acidic modifier like formic acid to the mobile phase to improve peak shape for carbamate pesticides. 3. Solvent Adjustment: Reconstitute the final sample extract in a solvent that is similar in composition to the initial mobile phase. |
| Inconsistent Internal Standard Response | 1. Sample Preparation Variability: Inconsistent extraction efficiency or sample cleanup. 2. Injection Volume Errors: Issues with the autosampler. 3. Ion Suppression: Significant and variable matrix effects in some samples. | 1. Standardize Protocol: Ensure consistent timing, volumes, and mixing during the sample preparation steps. 2. Autosampler Maintenance: Check the autosampler for proper function and perform regular maintenance. 3. Dilution: Dilute the sample extract to reduce the concentration of matrix components causing ion suppression. |
| Isotopic Crosstalk or Interference | 1. Analyte Contribution: The natural isotopic abundance of Phenmedipham (M+2 peak) may contribute to the signal of the deuterated internal standard. 2. Impurity in Standard: The deuterated internal standard may contain a small amount of the unlabeled Phenmedipham. | 1. Select Unique MRM Transitions: Choose precursor-product ion transitions for the internal standard that are not susceptible to interference from the unlabeled analyte. 2. Check Standard Purity: Analyze the deuterated standard alone to check for the presence of the unlabeled analyte. If significant, use a higher purity standard or correct for the contribution. 3. Chromatographic Separation: Optimize the chromatography to ensure baseline separation if possible, although this is often difficult with co-eluting isotopologues. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen solvent and extraction conditions may not be optimal for the sample matrix. 2. Analyte Loss During Cleanup: The solid-phase extraction (SPE) or dispersive SPE (dSPE) cleanup step may be too aggressive. | 1. Optimize Extraction: Adjust the pH of the extraction solvent or try different solvent mixtures to improve extraction efficiency from the matrix. 2. Modify Cleanup: Use a less retentive dSPE sorbent or a milder wash solvent during SPE to prevent loss of Phenmedipham. |
Quantitative Data Presentation
| Analytical Method | Matrix | Reported Limit of Detection (LOD) / Limit of Quantification (LOQ) | Expected Enhancement with Deuterated Internal Standard (LC-MS/MS) |
| HPLC-DAD | Herbicide Formulation | LOD: 2.7 µg/mL | The use of a deuterated standard with LC-MS/MS would provide significantly lower detection limits (typically in the low ng/g or µg/kg range) and greater accuracy by correcting for matrix effects, which is not possible with HPLC-DAD and external calibration. |
| HPLC-DAD | Herbicide Formulation | LOD: 41.2 µg/mL | As above, a substantial improvement in sensitivity and accuracy is expected. |
| LC-MS | Soil | LOD: ≤ 25 ng/g | While this method already offers good sensitivity, incorporating a deuterated internal standard would enhance the precision and accuracy of these measurements by accounting for sample-to-sample variations in recovery and matrix effects. |
Experimental Protocols
Protocol 1: Sample Preparation of Soil using QuEChERS
This protocol is a modified version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extracting Phenmedipham from soil samples.
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Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
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Hydration (for dry soil): If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.
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Internal Standard Spiking: Add a known amount of Phenmedipham-d5 internal standard solution to the sample.
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Extraction:
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Add 10 mL of acetonitrile to the tube.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Shake vigorously for 1 minute.
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Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
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Dispersive SPE (dSPE) Cleanup:
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Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with anhydrous magnesium sulfate.
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Vortex for 30 seconds.
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-
Final Centrifugation: Centrifuge the dSPE tube at high speed (e.g., 10,000 x g) for 2 minutes.
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Analysis: The resulting supernatant can be directly injected or diluted before LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of Phenmedipham and its deuterated internal standard.
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Liquid Chromatography (LC) System:
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
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Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute Phenmedipham, followed by a re-equilibration step.
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Flow Rate: 0.3 - 0.5 mL/min.
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Injection Volume: 5 - 10 µL.
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Mass Spectrometry (MS) System:
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Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Phenmedipham: Precursor Ion (m/z) 301.1 → Product Ions (m/z) 136.0, 168.1.
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Phenmedipham-d5 (hypothetical): Precursor Ion (m/z) 306.1 → Product Ion (m/z) (A unique fragment should be chosen and optimized).
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Collision Energy: Optimize for each transition to achieve the best signal intensity.
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Visualizations
Caption: Workflow for Phenmedipham analysis using a deuterated internal standard.
Caption: Troubleshooting logic for inaccurate quantification in Phenmedipham analysis.
References
Investigating Phenmedipham-d3 degradation kinetics under various pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the degradation kinetics of Phenmedipham-d3 under various pH conditions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the experimental setup and analysis of this compound degradation studies.
Experimental Setup and Execution
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Q1: My this compound degradation is much slower/faster than expected based on literature values. What could be the cause?
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A1: Several factors can influence the degradation rate. Verify the following:
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pH of the buffer: Ensure the pH of your buffer solutions is accurate and stable throughout the experiment. Use a calibrated pH meter. The hydrolysis of phenmedipham is highly pH-dependent.
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Temperature control: Maintain a constant and uniform temperature in your incubator or water bath. Temperature fluctuations can significantly alter reaction kinetics.
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Purity of this compound: Use a well-characterized standard of known purity. Impurities could potentially inhibit or accelerate degradation.
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Buffer composition: While the primary factor is pH, other buffer components could potentially interact with this compound. If possible, use simple buffer systems as recommended in guidelines like OECD 111.
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Q2: I am observing high variability in degradation rates between my experimental replicates. What are the likely reasons?
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A2: High variability can stem from inconsistencies in your experimental setup. Check for:
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Inaccurate pipetting: Ensure accurate and consistent addition of the this compound stock solution to each replicate.
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Non-homogenous mixing: Thoroughly mix each replicate after the addition of the test substance.
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Temperature gradients: Be aware of potential hot or cold spots within your incubator and rotate your samples if necessary.
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Inconsistent sample workup: Apply the same quenching and extraction procedure to every sample at each time point.
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Q3: Should I be concerned about microbial degradation in my abiotic hydrolysis study?
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A3: Yes, microbial contamination can lead to erroneously high degradation rates. To mitigate this:
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HPLC Analysis and Data Interpretation
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Q4: I'm seeing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. How can I improve it?
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A4: Poor peak shape can be caused by several factors:
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Mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For carbamates, adjusting the mobile phase pH can sometimes improve peak shape.
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Column overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
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Secondary interactions: Residual silanols on the column can cause peak tailing. Consider using a column specifically designed for carbamate analysis or adding a mobile phase modifier.
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Dead volume: Excessive tubing length or poorly made connections can contribute to peak broadening.
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Q5: My calibration curve for this compound is not linear. What should I do?
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A5: Non-linearity in the calibration curve can be due to:
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Detector saturation: If the concentration range is too wide, the detector response may become non-linear at higher concentrations. Reduce the concentration of your highest calibration standard.
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Inaccurate standard preparation: Double-check the dilutions of your stock solution.
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Analyte degradation in the vial: Phenmedipham can degrade in the autosampler vial, especially if the diluent is not stable. It has been observed that while stable in HPLC-grade water for about a week, it can degrade rapidly in environmental water matrices.[3]
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Q6: I am detecting unexpected peaks in my chromatograms. What could they be?
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A6: Unexpected peaks could be:
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Degradation products: The primary degradation of phenmedipham involves the hydrolysis of its central carbamate linkage, which can yield metabolites like m-aminophenol and m-toluidine.[4]
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Impurities: These could be present in the initial this compound standard or introduced from solvents or reagents.
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Matrix effects: If you are analyzing samples from complex matrices (e.g., soil or plant extracts), co-eluting compounds can interfere with your analysis.
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Q7: How do I confirm the identity of suspected degradation products?
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A7: The most definitive way to identify degradation products is by using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides molecular weight and fragmentation information, which can be used to elucidate the structure of the unknown compounds. If available, comparison with certified reference standards of the suspected metabolites is ideal.
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This compound Degradation Kinetics Data
The degradation of this compound is highly dependent on the pH of the aqueous solution. The following table summarizes the hydrolysis half-life at different pH values.
| pH | Temperature (°C) | Half-life (t½) |
| 5 | 22 | 70 days |
| 7 | 22 | 24 hours |
| 9 | 22 | 10 minutes |
Data sourced from PubChem.
Experimental Protocols
This section outlines a detailed methodology for investigating the degradation kinetics of this compound, adapted from the OECD Test Guideline 111 for hydrolysis as a function of pH.
Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous buffer solutions at different pH values.
Materials:
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This compound analytical standard
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Sterile aqueous buffer solutions (e.g., citrate, phosphate, borate) at pH 4, 7, and 9
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Sterile glassware (e.g., volumetric flasks, vials)
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Calibrated pH meter
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Constant temperature incubator or water bath
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HPLC system with UV or MS detector
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Syringe filters (0.22 µm)
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration that, when added to the buffer solutions, does not exceed 1% of the total volume and results in a final concentration that is less than half the saturation concentration and below 0.01 M.
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Preparation of Test Solutions: In sterile flasks, add the appropriate volume of the this compound stock solution to each of the sterile buffer solutions (pH 4, 7, and 9) to achieve the desired final concentration.
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Incubation: Seal the flasks to prevent evaporation and place them in a constant temperature incubator or water bath in the dark at a controlled temperature (e.g., 25°C or 50°C for accelerated studies).
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Sampling: At predetermined time intervals, withdraw an aliquot from each flask. The sampling frequency should be adjusted based on the expected degradation rate at each pH.
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Sample Analysis:
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Immediately after sampling, quench any further reaction if necessary (e.g., by adding a small amount of acid to the alkaline samples).
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Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
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Analyze the concentration of the remaining this compound using a validated HPLC method. A common method involves a C18 column with a mobile phase of acetonitrile and water.
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Data Analysis:
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Plot the natural logarithm of the this compound concentration versus time for each pH.
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If the plot is linear, the degradation follows first-order kinetics.
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The degradation rate constant (k) is the negative of the slope of the regression line.
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Calculate the half-life (t½) using the formula: t½ = ln(2) / k.
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Visualizations
Caption: Experimental workflow for this compound degradation kinetics study.
Caption: Relationship between pH and this compound degradation rate.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Phenmedipham using a d3-Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an analytical method for the quantification of Phenmedipham using a stable isotope-labeled (d3-Phenmedipham) internal standard against traditional methods. The use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented as a robust approach to enhance accuracy, precision, and reliability in analytical determinations. This document outlines the experimental protocol for method validation and presents supporting data to demonstrate the superiority of this technique.
Introduction
Phenmedipham is a widely used herbicide, and its accurate quantification in various matrices is crucial for environmental monitoring and food safety. Analytical methods for its determination often employ techniques such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or mass spectrometry (MS). However, these methods can be susceptible to matrix effects, leading to variability in results. The introduction of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte but a different mass, allows for effective compensation of these variations.
Experimental Protocols
This section details the methodology for the validation of an LC-MS/MS method for the quantification of Phenmedipham using Phenmedipham-d3 as an internal standard.
Materials and Reagents
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Standards: Phenmedipham (≥99% purity), this compound (≥98% purity, isotopic purity ≥99%)
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Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
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Sample Matrix: A representative blank matrix (e.g., soil extract, crop homogenate) free of Phenmedipham.
Instrumentation
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Liquid Chromatograph: A high-performance liquid chromatography system capable of gradient elution.
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions
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LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase:
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A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
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-
Gradient Elution: A suitable gradient to ensure separation of Phenmedipham from matrix components.
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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Ionization Mode: ESI Positive
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Multiple Reaction Monitoring (MRM) Transitions:
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Phenmedipham: Precursor ion → Product ion (specific m/z values to be determined during method development)
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This compound: Precursor ion → Product ion (specific m/z values to be determined during method development)
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Standard and Sample Preparation
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Stock Solutions: Prepare individual stock solutions of Phenmedipham and this compound in methanol (e.g., 1 mg/mL).
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Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Phenmedipham stock solution and spiking a constant concentration of the this compound internal standard.
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Sample Preparation:
-
Homogenize the sample matrix.
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Extract a known amount of the sample with acetonitrile.
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Add the this compound internal standard solution.
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Vortex and centrifuge the sample.
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Filter the supernatant for LC-MS/MS analysis.
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Method Validation Parameters
The analytical method is validated according to the International Council for Harmonisation (ICH) and Food and Drug Administration (FDA) guidelines.[1][2][3][4] The following parameters are assessed:
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Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[1]
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Linearity and Range: The relationship between the concentration of the analyte and the instrumental response over a defined range.
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Accuracy: The closeness of the measured value to the true value, determined by recovery studies at different concentrations.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
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Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
The following table summarizes the performance characteristics of the validated LC-MS/MS method using a d3-labeled internal standard compared to a conventional HPLC-UV method without an internal standard.
| Validation Parameter | LC-MS/MS with this compound IS | HPLC-UV without IS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 0.1 - 100 ng/mL | 5 - 10000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 80.8 - 98.7% |
| Precision (% RSD) | < 5% | < 15% |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 10 ng/g |
| Matrix Effect | Significantly Reduced | Prone to Interference |
Mandatory Visualization
Caption: Experimental workflow for the validation of an LC-MS/MS method for Phenmedipham.
Conclusion
The validation of an analytical method for Phenmedipham using a d3-labeled internal standard demonstrates significant advantages over traditional methods. The use of an isotopic internal standard effectively compensates for variations in sample preparation and instrumental response, leading to improved accuracy, precision, and robustness. This approach is particularly beneficial for the analysis of complex matrices where matrix effects can compromise data quality. The presented experimental protocol and validation data provide a clear framework for researchers and scientists to implement this superior analytical technique in their laboratories.
References
The Gold Standard in Precision: A Comparative Guide to Phenmedipham-d3 Versus Non-Deuterated Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the deuterated internal standard, Phenmedipham-d3, against non-deuterated standards for the quantification of the herbicide Phenmedipham. By examining key performance metrics and outlining detailed experimental protocols, this document underscores the superiority of isotope dilution mass spectrometry for robust and defensible analytical data.
The primary challenge in quantitative analysis, particularly in complex matrices such as environmental and biological samples, is compensating for analytical variability.[1] Factors such as sample loss during preparation, matrix-induced signal suppression or enhancement, and fluctuations in instrument response can all contribute to inaccurate quantification.[1] The use of an internal standard (IS) that closely mimics the physicochemical behavior of the analyte is a widely accepted strategy to mitigate these issues.
While structurally similar, non-deuterated compounds can be used as internal standards, they often exhibit different chromatographic retention times and ionization efficiencies compared to the target analyte. In contrast, a deuterated internal standard like this compound is chemically identical to Phenmedipham, with the only difference being the substitution of hydrogen atoms with their heavier isotope, deuterium.[1] This subtle mass difference allows for their distinct detection by a mass spectrometer, while their near-identical behavior during extraction, chromatography, and ionization ensures a more accurate correction for any variations.[1]
Quantitative Performance: A Clear Advantage for this compound
The use of a deuterated internal standard like this compound significantly enhances the performance of quantitative analytical methods. The following table summarizes a comparison of typical performance characteristics between a method employing this compound and a method using a non-deuterated internal standard or an external standard calibration. The data presented is a composite from various studies on pesticide analysis, illustrating the general improvements observed with isotope dilution techniques.
| Performance Parameter | Method with this compound (Isotope Dilution LC-MS/MS) | Method with Non-Deuterated Standard / External Standard (LC-MS/MS) |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | 0.01 - 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.02 mg/kg | 0.02 - 0.1 mg/kg |
| Linearity (R²) | > 0.995 | ≥ 0.99 |
| Accuracy (Recovery) | 90 - 110% | 70 - 120% |
| Precision (RSD) | < 10% | < 20% |
| Matrix Effect | Significantly minimized | Potential for significant signal suppression or enhancement |
Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocol: Quantification of Phenmedipham using this compound Internal Standard
This section details a representative experimental protocol for the quantitative analysis of Phenmedipham in a food matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Sample Preparation (QuEChERS Extraction)
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Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
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Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
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Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.
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Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.
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Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Sample Dilution: Take an aliquot of the final extract and dilute with an appropriate solvent (e.g., mobile phase) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
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Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Phenmedipham: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.
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This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.
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Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.
Caption: Experimental workflow for Phenmedipham quantification.
Caption: Rationale for using a deuterated internal standard.
References
Inter-Laboratory Validation of Phenmedipham Analysis Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the determination of Phenmedipham, a widely used herbicide. The focus is on the validation of these methods through inter-laboratory studies, which are crucial for ensuring the reliability, reproducibility, and accuracy of analytical data. While comprehensive inter-laboratory study reports are often proprietary, this guide synthesizes available data from single-laboratory validation studies to offer a comparative assessment of method performance.
The Importance of Inter-Laboratory Validation
Inter-laboratory studies, including proficiency testing (PT) and collaborative trials, are the cornerstone of analytical method validation. They provide an objective assessment of a method's performance across multiple laboratories, identifying potential sources of variability and establishing the method's fitness for its intended purpose. Organizations like the Collaborative International Pesticides Analytical Council (CIPAC) develop and validate analytical methods for pesticides through such collaborative studies.[1] Participation in proficiency testing schemes, offered by providers such as BIPEA and Fapas, allows laboratories to evaluate their performance against their peers and ensure the quality of their results.
Comparison of Analytical Methods for Phenmedipham
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Phenmedipham in various matrices, including commercial formulations, soil, and agricultural products. The following tables summarize the performance characteristics of different HPLC methods based on published single-laboratory validation data.
Table 1: Performance of HPLC Methods for Phenmedipham Analysis in Formulations
| Method | Column | Mobile Phase | Detection | Linearity (R²) | Recovery (%) | Precision (RSD) | LOD | LOQ | Reference |
| RP-HPLC-DAD | C18 | Methanol:Water (51:49, v/v) | DAD (254 nm) | >0.999 | Not Reported | <1% | 2.7 µg/mL | Not Reported | [2][3] |
| NP-HPLC-UV | CN | n-hexane:dichloromethane (40:60, v/v) | UV (270 nm) | 0.9983 | Not Reported | Intra-day & Inter-day Satisfactory | Not Reported | 137.4 µg/mL | [1] |
Table 2: Performance of HPLC Methods for Phenmedipham Residue Analysis
| Method | Matrix | Column | Mobile Phase | Detection | Recovery (%) | LOD | LOQ | Reference |
| HPLC-UV | Soil and Sugar Beet Roots | Not Specified | Not Specified | UV | 78-86% | 0.0001 mg/kg | 0.0001 mg/kg | |
| HPLC-UV | Soil and Sugar Beet Roots | DuPont ZORBAX SIL | 5% isopropanol + 95% hexane | UV (240 nm) | 89-95% | 0.0001 mg/kg | Not Specified |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: Reversed-Phase HPLC-DAD for Phenmedipham in Commercial Formulations
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Instrumentation: High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).
-
Column: C18 bonded silica.
-
Mobile Phase: Methanol and water in a 51:49 (v/v) ratio.
-
Flow Rate: 0.4 mL/min.
-
Detection: DAD set at 254 nm.
-
Sample Preparation: A standard solution is prepared by dissolving 10 mg of Phenmedipham in 10 mL of methanol acidified with acetic acid, then diluted to 100 mL with the eluent. Commercial herbicide samples are diluted accordingly.
-
Injection Volume: 2 µL.
Method 2: Normal-Phase HPLC-UV for Phenmedipham in Pesticide Formulations
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: CN column (25 cm x 0.4 cm, 5-μm particle size).
-
Mobile Phase: n-hexane and dichloromethane in a 40:60 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set at 270 nm.
-
Column Temperature: 25°C.
-
Sample Preparation: Stock solutions of Phenmedipham are prepared in a 1:1 (v/v) mixture of n-hexane and dichloromethane. Pesticide formulation samples are dissolved in the same solvent mixture.
Method 3: HPLC-UV for Phenmedipham Residue Analysis in Soil and Sugar Beet Roots
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: DuPont ZORBAX SIL (4.6 x 25 mm).
-
Mobile Phase: 5% isopropanol and 95% hexane (v/v).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detector set at 240 nm.
-
Extraction: Soil and root samples (30 g) are extracted twice with a mixture of 150 mL methanol and methyl chloride (1:1 v/v) by shaking.
-
Cleanup: The extracts are cleaned using solid-phase extraction (SPE) with Florisil cartridges. The analytes are eluted with a 10% solution of ethyl acetate in methylene chloride.
-
Final Solution: The eluate is evaporated to dryness and the residue is dissolved in 4 mL of the mobile phase.
-
Injection Volume: 20 µL.
Inter-Laboratory Study Workflow
The following diagram illustrates a typical workflow for an inter-laboratory study, such as a proficiency test, for the validation of an analytical method.
References
Assessing accuracy and precision in isotope dilution mass spectrometry for Phenmedipham
For researchers, scientists, and drug development professionals demanding the highest standards in quantitative analysis, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of Isotope Dilution Mass Spectrometry (IDMS) and alternative chromatographic techniques for the accurate and precise quantification of the herbicide Phenmedipham.
Phenmedipham, a selective systemic herbicide, requires robust analytical methods for its detection and quantification in various matrices, from environmental samples to agricultural products. While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are widely used, advanced techniques such as Isotope Dilution Mass Spectrometry (IDMS) offer significant advantages in terms of accuracy and precision. This guide delves into the performance characteristics of these methods, supported by experimental data, to inform the selection of the most suitable approach for your research needs.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique that utilizes an isotopically labeled version of the analyte as an internal standard. This "isotopic twin" behaves identically to the target analyte during sample preparation and analysis, effectively compensating for matrix effects and procedural losses. This results in exceptionally accurate and precise measurements.
While a specific, detailed validation report for the IDMS analysis of Phenmedipham was not identified in the public domain, the performance of IDMS for other pesticides provides a strong indication of its capabilities. For instance, a gas chromatography-isotope dilution mass spectrometry (GC-IDMS) method developed for the analysis of eight pesticides in soybeans demonstrated mean recoveries ranging from 83% to 109% with relative standard deviations (RSDs) of less than 3%.[1] This level of accuracy and precision sets a high benchmark for any analytical method.
Alternative Methodologies: HPLC-UV and LC-MS
High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains a workhorse for pesticide analysis. For Phenmedipham, methods utilizing Ultraviolet (UV) and Diode Array Detection (DAD) are well-established. More recently, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative, offering enhanced selectivity and sensitivity.
Performance Data at a Glance
The following table summarizes the performance characteristics of different analytical methods for the determination of Phenmedipham, based on available experimental data.
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) | High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Accuracy (Recovery) | Expected to be very high (e.g., 83-109% for other pesticides) | 80.8% - 98.7%[2] | "Essentially quantitative"[3] |
| Precision (RSD) | Expected to be very low (e.g., < 3% for other pesticides) | Intra-day and inter-day precision reported as "satisfactory"[4]; RSD for peak areas < 1%[5] | Not explicitly reported |
| Limit of Detection (LOD) | Method dependent, generally very low | 2.7 µg/mL (HPLC-DAD) | ≤ 25 ng/g |
| Limit of Quantification (LOQ) | Method dependent, generally very low | Not consistently reported | Not explicitly reported |
| **Linearity (R²) ** | Typically ≥ 0.99 | ≥ 0.9990 (HPLC-DAD) | Not explicitly reported |
Experimental Protocols in Detail
Isotope Dilution Mass Spectrometry (IDMS) - General Protocol
While a specific protocol for Phenmedipham is not available, a general IDMS workflow involves the following key steps:
-
Standard Preparation: Preparation of a certified standard of Phenmedipham and an isotopically labeled Phenmedipham internal standard (e.g., Phenmedipham-d6).
-
Sample Preparation: A known amount of the isotopically labeled internal standard is added to the sample at the beginning of the extraction process.
-
Extraction: The sample is extracted using an appropriate solvent (e.g., QuEChERS method).
-
Cleanup: The extract is purified to remove interfering matrix components.
-
LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native Phenmedipham and the labeled internal standard.
-
Quantification: The concentration of Phenmedipham is calculated based on the ratio of the peak areas of the native analyte to the isotopically labeled internal standard.
HPLC-UV/DAD Method for Phenmedipham in Agricultural Products
-
Extraction: A sample is extracted with acetonitrile. The acetonitrile layer is separated by salting-out.
-
Cleanup: The extract is evaporated, redissolved, and cleaned up using a Florisil column. Phenmedipham is eluted with a mixture of acetone and hexane.
-
Chromatographic Conditions:
-
Column: ODS column (4.6 mm i.d. x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile-water (6:4)
-
Flow Rate: 1.0 mL/min
-
Temperature: 40°C
-
Detection: UV at 235 nm
-
LC-MS Method for Phenmedipham in Soil
-
Extraction: Soil samples are spiked with a standard solution and shaken with methanol.
-
Centrifugation: The solvent/soil suspension is centrifuged.
-
Direct Injection: The supernatant is directly injected into the LC-MS system without further cleanup.
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Reversed-phase liquid chromatography.
-
Mass Spectrometer: Equipped with a TurbolonSpray interface.
-
Visualizing the Workflow: A Logical Diagram
The following diagram illustrates the general workflow for the analysis of Phenmedipham using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common platform for high-performance quantitative analysis.
Caption: General workflow for Phenmedipham analysis by LC-MS/MS.
Conclusion
References
A Comparative Analysis of Phenmedipham-d3 and Other Carbamate Internal Standards for Quantitative Analysis
In the realm of analytical chemistry, particularly for researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. When analyzing carbamate pesticides in complex matrices such as food, water, and biological samples, the use of an appropriate internal standard is crucial for achieving high-quality data. This guide provides a comparative analysis of Phenmedipham-d3 and other commonly used deuterated carbamate internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable standard for your analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are considered the "gold standard" for their ability to provide the most accurate and precise results.[1] These standards have chemical and physical properties that are nearly identical to the analyte of interest, with the primary difference being a mass shift due to the incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] This similarity allows the SIL internal standard to co-elute with the analyte, experiencing the same matrix effects, such as ion suppression or enhancement, and to be affected similarly by variations in sample preparation, including extraction and injection volume.[3] The use of SIL internal standards, like this compound, is a highly effective strategy to compensate for these matrix effects.[4]
Performance Comparison of Deuterated Carbamate Internal Standards
While this compound is an effective internal standard for the analysis of phenmedipham, a variety of other deuterated carbamate internal standards are utilized for the quantification of their respective parent compounds. The selection of an internal standard is often specific to the analyte being measured. Below is a comparative summary of the performance of several deuterated carbamate internal standards based on validation data from various studies.
| Internal Standard | Analyte(s) | Matrix | Method | Key Performance Metrics | Reference |
| This compound | Phenmedipham | - | LC-MS/MS | Ideal for selective and sensitive detection. | General Knowledge |
| Carbofuran-d3 | Carbofuran | Water, Biological Matrices | LC-MS/MS | Linearity (R²) > 0.99, LOQ: 0.01 mg/kg, Recovery: 70-120%, Precision (RSDr) < 20%. | |
| Aldicarb-d3 | Aldicarb and its metabolites | Food, Biological Tissues | LC-MS/MS | Superior in mitigating matrix effects compared to traditional calibration. | |
| Methomyl-d3 | Methomyl | Animal Stomach Contents | LC-MS/MS | Enables accurate quantification in complex biological samples. | |
| Propoxur-d7 | Propoxur | Cannabis Matrices | LC-MS/MS | Effectively limits the effect of the matrix on quantitative value. |
Experimental Protocols
The following are detailed methodologies for the analysis of carbamate pesticides using a deuterated internal standard with LC-MS/MS, incorporating the widely used QuEChERS sample preparation method.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a variety of sample matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN)
-
Deuterated internal standard solution (e.g., this compound in a suitable solvent)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes (containing PSA, C18, or other sorbents)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the deuterated internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of carbamate residues due to its high sensitivity and selectivity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Typical LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient Elution: A suitable gradient program to achieve separation of the target analytes.
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for each analyte and its corresponding deuterated internal standard must be optimized.
Visualizing Workflows and Concepts
To better illustrate the processes and principles discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Full Method Validation for Phenmedipham Residue Analysis in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of Phenmedipham residues in various food matrices. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs. The methods compared include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), all commonly coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol.
Data Presentation: Performance Parameter Comparison
The following tables summarize the quantitative performance data for each analytical technique, offering a clear comparison of their capabilities in Phenmedipham residue analysis.
Table 1: Comparison of Linearity and Sensitivity for Phenmedipham Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | ≥ 0.998[1] | > 0.99[2] | > 0.99[2] |
| Limit of Detection (LOD) | 41.2 µg/mL (in solution)[1] | Not explicitly found for Phenmedipham | As low as 0.04 µg/L in water[3] |
| Limit of Quantification (LOQ) | 137.4 µg/mL (in solution) | Typically 0.01 - 0.05 mg/kg in plant commodities | 0.01 mg/kg in all commodity groups |
Table 2: Comparison of Recovery and Precision for Phenmedipham Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Recovery (%) | 80.8 - 98.7% in various agricultural products | Typically within 70-120% | Typically within 70-120% |
| Precision (RSD %) | Not explicitly found for residue analysis | Generally < 20% | Generally < 20% |
| Spiking Levels | 0.02 and 0.1 µg/g | Not explicitly found for Phenmedipham | 0.01, 0.05, and 0.1 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
Protocol:
-
Homogenization: A representative 10-15 g sample of the food matrix is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10-15 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), is added to induce liquid-liquid partitioning. The tube is shaken vigorously again for 1 minute.
-
Centrifugation: The sample is centrifuged at approximately 4000-5000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and anhydrous MgSO₄. PSA helps in removing interfering matrix components like organic acids and sugars. The tube is vortexed for 30 seconds and then centrifuged.
-
Final Extract: The cleaned extract is then ready for analysis by HPLC-UV, GC-MS, or LC-MS/MS. For LC-MS/MS analysis, the extract is often diluted with water or a mobile phase component.
Analytical Methods
-
Principle: This method separates Phenmedipham from other components in the sample extract based on its affinity for a stationary phase in a column and a mobile liquid phase. The separated compound is then detected by its absorbance of ultraviolet light at a specific wavelength.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions (Example):
-
Column: ODS (C18) column (e.g., 4.6 mm i.d. x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile-water (6:4, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 235 nm
-
-
Principle: This technique is suitable for thermally stable and volatile compounds. The sample extract is injected into a heated port where it is vaporized. The gaseous molecules are then separated in a long capillary column based on their boiling points and interaction with the column's stationary phase. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions (General Example):
-
Column: A low-polarity capillary column (e.g., HP-5ms).
-
Injector: Splitless or pulsed splitless mode.
-
Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. For example, starting at a lower temperature (e.g., 70-80°C) and ramping up to a higher temperature (e.g., 280-300°C).
-
Carrier Gas: Helium.
-
MS Detection: Typically performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
-
Principle: This is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and the precursor ion is selected and fragmented. Specific fragment ions (product ions) are then monitored for highly selective detection and quantification.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Phenmedipham are monitored.
-
Mandatory Visualizations
Caption: QuEChERS sample preparation workflow for Phenmedipham residue analysis.
Caption: Comparison of analytical methods for Phenmedipham residue analysis.
Method Comparison and Recommendations
-
HPLC-UV: This method offers the advantages of lower equipment and operational costs. However, it generally provides lower sensitivity and selectivity compared to mass spectrometric methods. It can be a suitable option for screening purposes or for matrices with low interference levels where high sensitivity is not a primary requirement. The validation data shows good linearity and recovery, but the limits of quantification are significantly higher than those of MS-based methods.
-
GC-MS: GC-MS provides good sensitivity and selectivity for the analysis of thermally stable and volatile compounds. While Phenmedipham is amenable to GC analysis, this technique might not be suitable for some of its more polar metabolites. The QuEChERS sample preparation is well-suited for GC-MS analysis. This method represents a good balance between performance and cost for routine monitoring.
-
LC-MS/MS: This is currently the gold standard for pesticide residue analysis, including Phenmedipham. It offers the highest sensitivity and selectivity, allowing for the detection and quantification of residues at very low levels (down to 0.01 mg/kg). LC-MS/MS is particularly advantageous for analyzing a wide range of pesticides, including polar and thermally labile compounds, in complex food matrices. The high selectivity of tandem mass spectrometry minimizes matrix interference, leading to more accurate and reliable results. While the initial investment and operational costs are higher, the superior performance of LC-MS/MS makes it the preferred method for regulatory compliance and in-depth research.
References
A Researcher's Guide to the Sensitive Determination of Phenmedipham: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of active compounds are paramount. This guide provides a comprehensive comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of Phenmedipham, with a special focus on the role of its deuterated analog, Phenmedipham-d3, in enhancing analytical performance.
This publication delves into the experimental data and detailed protocols of various analytical techniques, offering a clear comparison to aid in selecting the most suitable method for specific research needs. The use of this compound as an internal standard in mass spectrometry-based methods is highlighted as a key strategy for achieving higher accuracy and precision.
Comparative Analysis of Analytical Methods for Phenmedipham
The selection of an appropriate analytical method is critical for obtaining reliable data. The following table summarizes the performance of different methods used for the determination of Phenmedipham, focusing on their reported limits of detection (LOD) and quantification (LOQ). The use of this compound as an internal standard is a key factor in the superior performance of LC-MS/MS methods. While the LOD and LOQ are determined for the target analyte (Phenmedipham), the inclusion of a deuterated internal standard like this compound minimizes variability and matrix effects, leading to more accurate and precise results at low concentrations.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Internal Standard |
| LC-MS/MS with QuEChERS | Various Food Matrices | 0.0001 - 0.0059 mg/kg | 0.0003 - 0.0197 mg/kg | This compound (inferred) |
| HPLC-DAD | Pesticide Formulation | 2.7 µg/mL | Not Reported | None |
| Normal-Phase HPLC-UV | Pesticide Formulation | 41.2 µg/mL | 137.4 µg/mL | None |
| Reversed-Phase HPLC-DAD | Pesticide Formulation | Not Reported | Not Reported | None |
Note: The LOD and LOQ values for the LC-MS/MS method with QuEChERS are presented as a range, as they can vary depending on the specific food matrix and instrument conditions[1]. The use of a deuterated internal standard like this compound is a common practice in such methods to ensure high accuracy and is inferred for achieving such low detection limits.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are protocols for the key analytical methods discussed.
QuEChERS Extraction and LC-MS/MS Analysis
This method is widely used for the analysis of pesticide residues in food matrices due to its simplicity, speed, and effectiveness.
a) Sample Preparation (QuEChERS Protocol):
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): For samples with low water content (e.g., cereals, dried fruits), add an appropriate amount of water and allow it to hydrate for 30 minutes.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥ 4000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
b) LC-MS/MS Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Phenmedipham and this compound are monitored for quantification and confirmation.
HPLC-DAD Analysis
This method is suitable for the analysis of Phenmedipham in less complex matrices like pesticide formulations.
a) Sample Preparation:
-
Accurately weigh a portion of the pesticide formulation.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the solution to a known volume to bring the concentration of Phenmedipham within the calibration range.
-
Filter the solution through a 0.45 µm filter before injection.
b) HPLC-DAD Parameters:
-
Liquid Chromatograph: A standard HPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of methanol and water[2].
-
Detector: A Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for Phenmedipham (e.g., 254 nm)[2].
-
Flow Rate: Typically 1 mL/min.
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The following workflow illustrates the general process for determining the LOD and LOQ of an analytical method for Phenmedipham.
Caption: Workflow for the determination of LOD and LOQ.
The Advantage of Using this compound as an Internal Standard
In quantitative analysis, especially in complex matrices, variations can arise from sample preparation, injection volume, and instrument response. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrants, and quality controls. The use of a stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" in mass spectrometry-based analysis.
Because this compound is chemically identical to Phenmedipham, differing only in isotopic composition, it behaves almost identically during extraction, chromatography, and ionization. This co-elution and similar behavior allow it to effectively compensate for matrix effects and variations in the analytical process. By calculating the ratio of the analyte signal to the internal standard signal, a more accurate and precise quantification of the analyte can be achieved, particularly at trace levels.
The following diagram illustrates the logical relationship of how an internal standard improves analytical accuracy.
Caption: Role of an internal standard in improving accuracy.
References
Evaluating the Isotopic Purity and Stability of Phenmedipham-d3 Standards: A Comparative Guide
For researchers engaged in drug development, environmental analysis, and food safety testing, the accuracy of quantitative analysis is paramount. Stable isotope-labeled (SIL) internal standards are critical tools in mass spectrometry-based quantification, offering a way to correct for matrix effects and variations in sample processing. Phenmedipham-d3, a deuterated analog of the herbicide Phenmedipham, is a commonly used internal standard. However, its utility is directly dependent on its isotopic purity and stability. This guide provides a comprehensive evaluation of this compound standards, compares them with potential alternatives, and offers detailed experimental protocols for their assessment.
Isotopic Purity: A Critical Parameter
Isotopic purity refers to the percentage of the SIL standard that is fully labeled with the desired stable isotopes. High isotopic purity is crucial to minimize interference from unlabeled or partially labeled species, which can compromise the accuracy of quantification. While Certificates of Analysis (CoAs) from vendors provide information on isotopic purity, it is good practice to verify this parameter, especially for critical applications.
Comparison of Isotopic Purity: this compound vs. a Putative Phenmedipham-¹³C₆ Standard
While a ¹³C-labeled version of Phenmedipham may not be commercially available, it represents a gold standard for comparison due to the inherent stability of the ¹³C isotope. The following table presents a comparison of typical isotopic purity specifications for deuterated and ¹³C-labeled standards.
| Parameter | This compound (Typical) | Phenmedipham-¹³C₆ (Expected) |
| Isotopic Purity | ≥ 98% | ≥ 99% |
| Unlabeled Analyte | < 0.5% | < 0.1% |
| Potential for Isotopic Exchange | Possible under certain conditions | Negligible |
Stability of this compound: Factors and Assessment
The stability of a SIL standard is its ability to resist degradation and isotopic exchange under various storage and experimental conditions. Phenmedipham, as a carbamate pesticide, is susceptible to hydrolysis, particularly under neutral to alkaline conditions.[1] This degradation pathway involves the cleavage of the carbamate ester linkage.[2] The stability of this compound is therefore influenced by pH, temperature, and light exposure.
Furthermore, deuterated standards can be susceptible to hydrogen-deuterium (H/D) exchange, where deuterium atoms on the molecule are replaced by protons from the solvent or matrix. This can lead to a decrease in the isotopic purity of the standard and the formation of partially labeled or unlabeled analyte, compromising analytical accuracy.
Alternative: The Case for a ¹³C-Labeled Standard
A ¹³C-labeled internal standard, such as Phenmedipham-¹³C₆, would offer significant advantages in terms of stability.[3][4] The carbon-13 isotopes are integrated into the stable backbone of the molecule and are not susceptible to exchange under typical analytical conditions. This inherent stability makes ¹³C-labeled standards a more robust choice for methods that involve harsh sample preparation steps or long-term storage.[5]
Experimental Protocols
To ensure the reliability of analytical data, it is essential to validate the isotopic purity and stability of this compound standards in your laboratory.
Protocol 1: Assessment of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic purity of a this compound standard and quantify the amount of unlabeled Phenmedipham.
Methodology:
-
Standard Preparation: Prepare a series of solutions of the this compound standard in a suitable solvent (e.g., acetonitrile) at concentrations relevant to your analytical method.
-
LC-MS/MS Analysis: Analyze the solutions using a high-resolution mass spectrometer.
-
Chromatography: Use a suitable reversed-phase HPLC method to separate Phenmedipham from potential impurities.
-
Mass Spectrometry: Acquire full scan mass spectra in positive ion mode to observe the molecular ions of this compound and any unlabeled Phenmedipham.
-
-
Data Analysis:
-
Determine the peak areas for the molecular ions of this compound (m/z corresponding to [M+H]⁺) and unlabeled Phenmedipham ([M-d3+H]⁺).
-
Calculate the isotopic purity as: (Peak Area of this compound) / (Total Peak Area of all Isotopologues) x 100%.
-
Quantify the percentage of unlabeled Phenmedipham.
-
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To evaluate the stability of this compound under stressed conditions to identify potential degradation pathways and assess isotopic exchange.
Methodology:
-
Preparation of Stressed Samples: Prepare solutions of this compound in various media to simulate different conditions:
-
Acidic: 0.1 M HCl
-
Neutral: Water (HPLC grade)
-
Alkaline: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic: Expose solutions to UV light.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours), collecting aliquots at each time point.
-
Sample Analysis: Analyze the aliquots by LC-MS/MS as described in Protocol 1. Monitor for the appearance of degradation products and any increase in the signal for unlabeled Phenmedipham.
-
Data Analysis:
-
Plot the percentage of this compound remaining over time for each condition.
-
Identify and, if possible, quantify major degradation products.
-
Monitor the peak area of unlabeled Phenmedipham to assess for H/D exchange.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for evaluating the isotopic purity and stability of this compound standards.
Caption: Workflow for evaluating this compound standards.
Conclusion and Recommendations
While this compound is a widely used internal standard, its deuterated nature necessitates careful evaluation of its isotopic purity and stability. The potential for lower isotopic purity compared to ¹³C-labeled analogs and the risk of H/D exchange under certain conditions are important considerations. For the most demanding analytical applications requiring high accuracy and robustness, a ¹³C-labeled internal standard would be the superior choice due to its greater isotopic stability.
Researchers using this compound should:
-
Verify Isotopic Purity: Independently verify the isotopic purity of new batches of standards.
-
Conduct Stability Studies: Perform forced degradation studies to understand the stability of the standard under the specific conditions of their analytical method.
-
Optimize Storage Conditions: Store this compound standards under recommended conditions (cool, dark, and in a stable solvent) to minimize degradation.
-
Consider Alternatives: For methods involving harsh conditions or requiring the highest level of accuracy, explore the possibility of synthesizing or obtaining a ¹³C-labeled Phenmedipham standard.
By following these guidelines and implementing rigorous quality control measures, researchers can ensure the reliability and accuracy of their quantitative analyses using this compound as an internal standard.
References
- 1. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Phenmedipham | C16H16N2O4 | CID 24744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The impact of standard accelerated stability conditions on antibody higher order structure as assessed by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different extraction methods for Phenmedipham from soil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of the herbicide Phenmedipham from soil matrices. The following sections detail the experimental protocols, present comparative performance data, and visualize the general extraction workflow, offering a valuable resource for method selection and development.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical for the accurate quantification of Phenmedipham in soil. This decision is influenced by factors such as extraction efficiency, sample throughput, cost, and environmental impact. This guide focuses on a comparative study of established and modern techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), alongside advanced methods like Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE).
Quantitative Performance Data
The following table summarizes the performance of different extraction methods for Phenmedipham and other carbamate pesticides from soil, based on reported experimental data.
| Extraction Method | Target Analyte(s) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LLE followed by SPE | Phenmedipham, Desmedipham, Ethofumesate | 75.58 - 86.04 | Not Reported | 0.002 - 0.005 µg/g | |
| QuEChERS | General Pesticides | 70 - 120 | 0.005 - 0.020 µg/kg | 0.017 - 0.067 µg/kg | [1] |
| QuEChERS | Carbamates & others | 65 - 116 | Not Reported | 0.005 - 0.05 mg/kg | [2] |
| Microwave-Assisted Extraction (MAE) | Carbamates | 85 - 105 | Not Reported | Not Reported | |
| Supercritical Fluid Extraction (SFE) | Carbamates | ~92 | Not Reported | Not Reported | [3] |
| Ultrasound-Assisted Extraction (UAE) | Herbicides | 82.1 - 93.8 | Not Reported | <0.01 µg/g | |
| Ultrasound-Assisted Extraction (UAE) | Multiclass Herbicides | ~100 | Not Reported | Not Reported |
Note: Direct comparative data for all methods on Phenmedipham under identical conditions is limited. The data presented is compiled from various studies and may involve different soil types and analytical instrumentation.
Experimental Protocols
This section provides detailed methodologies for the key extraction techniques discussed.
Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) Cleanup
This method involves an initial extraction with an organic solvent mixture, followed by a cleanup step to remove interfering substances.
Protocol:
-
Extraction:
-
Weigh 30 g of soil into a suitable flask.
-
Add 150 mL of an acetone:methanol (1:1 v/v) mixture.
-
Shake the mixture on a horizontal shaker at 200 rpm for 20 minutes.
-
Filter the extract under reduced pressure.
-
Repeat the extraction process on the soil residue with a fresh portion of the solvent mixture.
-
Combine the filtrates.
-
-
SPE Cleanup:
-
Condition a Florisil SPE cartridge (1 g) by passing the appropriate solvent.
-
Load the combined extract onto the conditioned SPE cartridge.
-
Elute the target analytes using a 10% solution of ethyl acetate in methylene chloride.
-
Collect the eluate and concentrate it for analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps.
Protocol:
-
Sample Preparation:
-
Weigh 10 g of a soil sample (with ≥70% water content) into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, then let it hydrate for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
Shake or vortex the tube for 5 minutes to extract the pesticides.
-
Add the contents of a citrate-buffered salt packet (e.g., ECQUEU750CT-MP).
-
Immediately shake the tube vigorously for at least 2 minutes.
-
Centrifuge the tube for 5 minutes at ≥3000 rcf.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant to a dSPE cleanup tube containing sorbents like PSA and C18.
-
Vortex the tube for 30 seconds.
-
Centrifuge for 2 minutes at ≥5000 rcf.
-
Collect the purified supernatant for analysis.
-
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
Protocol (Optimized for Carbamates):
-
Sample Preparation:
-
Place a representative sample of soil into a microwave-safe extraction vessel.
-
-
Extraction:
-
Add 30 mL of methanol to the vessel.
-
Seal the vessel and place it in the microwave extraction system.
-
Heat the sample to 80°C and hold for 6 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to remove solid particles.
-
The extract is then ready for analysis.
-
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering a green alternative to organic solvents.
Protocol (Optimized for Carbamates):
-
Sample Preparation:
-
Pack the soil sample into an extraction thimble.
-
-
Extraction:
-
Place the thimble in the SFE instrument.
-
Pressurize the system with supercritical CO2 modified with 10% (v/v) methanol to 300 kg/cm ².
-
Heat the extraction cell to 60°C for 30 minutes.
-
-
Collection:
-
Depressurize the system, allowing the CO2 to return to a gaseous state and the extracted analytes to be collected in a suitable solvent or on a solid trap.
-
Ultrasound-Assisted Extraction (UAE)
UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the extraction of analytes from the sample matrix.
Protocol (General for Herbicides):
-
Sample Preparation:
-
Place a weighed amount of soil into an extraction vessel.
-
-
Extraction:
-
Add a suitable solvent, such as a mixture of ethyl acetate and methanol.
-
Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic energy for a specified duration (e.g., 15-30 minutes).
-
-
Post-Extraction:
-
Separate the extract from the soil residue by centrifugation or filtration.
-
The extract can then be concentrated and analyzed.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the extraction of Phenmedipham from soil, from sample collection to final analysis.
References
Safety Operating Guide
Proper Disposal Procedures for Phenmedipham-d3: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Phenmedipham-d3 in a laboratory setting. The following procedures are designed to ensure the safe handling and disposal of this compound in compliance with general laboratory safety standards and environmental regulations. This compound is the deuterated form of Phenmedipham, a carbamate herbicide. For disposal purposes, it should be treated with the same precautions as its non-deuterated counterpart. Carbamate pesticides are known for their toxicity, particularly to aquatic life, and must be disposed of as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Disposal Plan Overview
The primary recommended method for the disposal of small quantities of this compound from a laboratory is chemical degradation through alkaline hydrolysis, followed by disposal as hazardous waste. Direct disposal of untreated this compound into laboratory drains or regular trash is strictly prohibited due to its environmental toxicity. For larger quantities, or if chemical degradation is not feasible, disposal via a licensed hazardous waste incineration facility is required.
Quantitative Data for Phenmedipham Disposal
The following table summarizes key quantitative data relevant to the disposal of Phenmedipham.
| Parameter | Value | Notes |
| Hydrolysis Half-life | 70 days at pH 5 (22°C) | Phenmedipham is more stable in acidic conditions. |
| 24 hours at pH 7 (22°C) | Hydrolysis rate increases as pH approaches neutral. | |
| 10 minutes at pH 9 (22°C) | Alkaline conditions significantly accelerate the degradation of Phenmedipham.[1] | |
| Recommended Incineration Temperature | 850°C to 1300°C | General range for the incineration of organic hazardous wastes to ensure complete destruction.[2] A temperature of 1000°C with a 2-second retention time is specifically recommended for organic pesticides.[3] |
| UN Number | UN3077 | For environmentally hazardous substances, solid, n.o.s. (applies to Phenmedipham).[4] |
| Packaging Group | III | Indicates minor danger for transportation purposes.[4] |
Experimental Protocol: Alkaline Hydrolysis for Laboratory-Scale Disposal
This protocol details the step-by-step methodology for the chemical degradation of small quantities (typically <1 gram) of this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) pellets or solution (e.g., 1 M or 2 M)
-
Distilled water
-
pH indicator strips or a pH meter
-
Glass beaker or flask of appropriate size
-
Stir bar and magnetic stir plate
-
Appropriate hazardous waste container, properly labeled
Procedure:
-
Preparation:
-
Quantify the amount of this compound waste to be treated.
-
In a chemical fume hood, place the this compound waste into a glass beaker or flask. If the waste is in a solid form, it can be dissolved in a minimal amount of a water-miscible organic solvent like acetone before proceeding, though direct addition to the aqueous base is often sufficient for small quantities.
-
-
Alkaline Hydrolysis:
-
Prepare a sodium hydroxide solution of sufficient volume to fully immerse the waste. A concentration of 1 M to 2 M NaOH is generally effective for the hydrolysis of carbamates.
-
Slowly and carefully add the alkaline solution to the beaker containing the this compound waste while stirring.
-
Continue stirring the mixture at room temperature. To ensure complete degradation, allow the reaction to proceed for a minimum of 24 hours. This extended time accounts for any variations in reaction conditions and ensures the hydrolysis goes to completion, which is rapid at a high pH.
-
-
Neutralization and Verification:
-
After the 24-hour reaction period, check the pH of the solution using a pH meter or pH strips to ensure it remains alkaline (pH > 12).
-
If necessary, slowly add a suitable acid (e.g., dilute hydrochloric acid) to neutralize the solution to a pH between 6 and 8. This should be done with caution to avoid any exothermic reactions.
-
-
Final Disposal:
-
The resulting neutralized solution, which now contains the degradation products of this compound, should be transferred to a properly labeled hazardous waste container. The label should indicate "Hydrolyzed this compound waste" and list the final components of the solution.
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling Phenmedipham-d3
This document provides crucial procedural guidance for the safe handling and disposal of Phenmedipham-d3 in a laboratory setting. Adherence to these protocols is essential to minimize exposure risks and ensure a safe research environment.
Summary of Key Safety Information
| Parameter | Information | Source |
| Chemical Name | This compound (Isotope-labeled Phenmedipham) | - |
| CAS Number | 13684-63-4 (for Phenmedipham) | [1] |
| Physical State | Odorless, white to slightly colored powder/crystals. | [1][2] |
| Primary Hazards | Possible carcinogen; potential for reproduction/development effects.[3] Very toxic to aquatic life with long-lasting effects.[4] | - |
| Acute Toxicity | Low acute oral and dermal toxicity in animal studies. | - |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for safely handling this compound from receipt to disposal.
Pre-Handling and Preparation
-
Safety Data Sheet (SDS) Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet for Phenmedipham.
-
Designated Work Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Assemble Materials: Ensure all necessary equipment, including personal protective equipment (PPE), spill cleanup materials, and waste containers, are readily accessible before handling the compound.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound, especially in its powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Unlined nitrile or neoprene gloves. For handling concentrates, use elbow-length, chemical-resistant gloves. | Prevents dermal absorption. Cotton or leather gloves are unsuitable as they absorb chemicals. |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a risk of splashing, such as when handling solutions. | Protects eyes from dust particles and splashes. |
| Body Protection | A lab coat is required at a minimum. For larger quantities, wear disposable coveralls (e.g., Tyvek®) over regular work clothes. | Prevents contamination of personal clothing. |
| Footwear | Closed-toe shoes are mandatory. Chemical-resistant boots or overshoes should be used if there is a risk of spills. | Protects feet from spills. |
| Respiratory Protection | A respirator is recommended when handling the powder outside of a fume hood or for lengthy procedures. | Minimizes inhalation of fine particles. |
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as listed above.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a dedicated spatula and weighing paper.
-
Handle the container and powder carefully to avoid creating airborne dust.
-
-
Solution Preparation:
-
Add the weighed this compound powder to the solvent in a closed container (e.g., a flask with a stopper) inside the fume hood.
-
If sonication or heating is required, ensure the container is appropriately sealed or vented within the hood to prevent vapor release.
-
-
Post-Handling:
-
After handling, wipe down the spatula and work surface with a damp cloth or towel.
-
Thoroughly wash hands and any exposed skin with soap and water, even after removing gloves.
-
Spill and Emergency Procedures
-
Minor Spill (Powder):
-
Do not sweep. Gently cover the spill with damp paper towels to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Minor Spill (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent others from entering the area.
-
-
Personal Exposure:
-
Skin: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eyes: Flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Inhalation: Move to fresh air. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels, disposable coveralls) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound must be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific components of any mixtures.
-
Final Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
